Fgfr-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)cinnolin-6-yl]-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(21-12-22(32-4)14-23(13-21)33-5)20-6-7-24-18(10-20)11-25(29-28-24)19-15-27-30(3)16-19/h6-7,10-17,26H,8-9H2,1-5H3 |
InChI Key |
QGWHVBBKJAQYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN(C1=CC2=CC(=NN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr-IN-2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, also referred to as compound 1, is a novel small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases. Its chemical identity and key properties are summarized below.
Chemical Structure:
While the definitive chemical structure is detailed within patent WO2021146163A1, public sources confirm it is a pyridazine and 1,2,4-triazine derivative.[1] A representative structure for this class of compounds would be necessary to provide a visual depiction.
Physicochemical Properties:
A comprehensive analysis of the physicochemical properties is pending the confirmation of the exact chemical structure from the aforementioned patent. These properties will be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | To be determined | |
| Molecular Weight | To be determined | |
| IUPAC Name | To be determined | |
| SMILES String | To be determined | |
| CAS Number | Not available | [1] |
| Solubility | To be determined | |
| LogP | To be determined |
Biological Activity
This compound has demonstrated potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays.
Inhibitory Activity:
| Target | IC50 (nM) | Reference |
| FGFR1 | 7.3 | [1] |
| FGFR2 | 4.3 | [1] |
| FGFR3 | 7.6 | [1] |
| FGFR4 | 11 | [1] |
These low nanomolar IC50 values indicate that this compound is a highly potent pan-FGFR inhibitor. Its strong activity against FGFR2 is particularly noteworthy.[1]
Mechanism of Action and Signaling Pathways
FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[2] Dysregulation of FGFR signaling is implicated in various cancers. This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades.
FGFR Signaling Pathway:
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize FGFR inhibitors like this compound. Specific details for this compound would be found in the associated patent and publications.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase reaction buffer
-
This compound (or other test inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the recombinant FGFR enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification)
-
Cell culture medium and supplements
-
This compound (or other test inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Experimental Workflow:
References
An In-Depth Technical Guide to the Synthesis and Purification of Fgfr-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented is collated from publicly available patent literature, specifically targeting researchers and professionals in the field of drug discovery and development.
Introduction to this compound
This compound, also referred to as "compound 1" in patent literature, is a small molecule inhibitor targeting the kinase activity of the FGFR family. This family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in the development and progression of numerous cancers, making it a significant target for therapeutic intervention. This compound has demonstrated potent inhibitory activity against multiple members of the FGFR family, positioning it as a valuable tool for cancer research and a potential candidate for further drug development.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
FGFR Signaling Pathway and Mechanism of Action
The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR. This event, often facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and drive cellular responses. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGFRs, thereby preventing their phosphorylation and blocking the downstream signaling cascade.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
Detailed information regarding the specific synthesis and purification of this compound is not available in the public domain at this time. The primary reference to this compound is found within patent literature, which does not always provide the granular, step-by-step experimental detail necessary for replication in a laboratory setting. The patent designated WO2021146163A1 is cited as the source for "compound 1," which corresponds to this compound. However, the full text of this patent containing the specific experimental procedures is not readily accessible through standard public patent databases.
For researchers interested in compounds with a similar chemical scaffold, a general approach to the synthesis of related pyridazine and 1,2,4-triazine derivatives often involves multi-step synthetic sequences. These typically include key reactions such as nucleophilic aromatic substitutions, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formations.
Below is a generalized, hypothetical workflow for the synthesis of a complex heterocyclic molecule like this compound, based on common organic synthesis strategies. This is not the specific protocol for this compound but a representative example.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Purification of this compound
Similar to the synthesis protocol, specific details for the purification of this compound are not publicly available. However, for compounds of this nature, a multi-step purification process is typically employed to achieve the high degree of purity required for biological assays and potential in vivo studies.
A standard purification workflow for a small molecule inhibitor like this compound would likely involve the following steps:
-
Work-up: Following the final synthetic step, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This often involves extraction with an organic solvent.
-
Chromatography: The crude product is then purified by column chromatography. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a mixture of organic solvents) is critical and would be determined through analytical techniques like thin-layer chromatography (TLC).
-
Recrystallization/Trituration: To further enhance purity and obtain a crystalline solid, the product from chromatography may be recrystallized from a suitable solvent system or triturated with a solvent in which the desired compound is insoluble while impurities are soluble.
-
Final Drying: The purified compound is then dried under high vacuum to remove any residual solvents.
The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: A typical workflow for the purification of a small molecule inhibitor.
Conclusion
This compound is a potent inhibitor of the FGFR family of kinases with potential applications in cancer therapy. While the specific, detailed protocols for its synthesis and purification are contained within proprietary patent literature and are not publicly accessible, this guide provides a framework for understanding the general methodologies that would be employed in its production. For researchers seeking to work with this compound, commercial sources are available. Further investigation into the synthesis of related pyridazine and 1,2,4-triazine derivatives may provide more specific insights into the potential synthetic routes.
Fgfr-IN-2: A Technical Overview of a Selective FGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fgfr-IN-2, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its chemical identity, biological activity, and the methodologies used for its characterization, offering a valuable resource for researchers in oncology and drug discovery.
Core Compound Information
This compound is scientifically identified as FGFR2-IN-2.
-
IUPAC Name: 4-(5-(4-(piperazin-1-yl)phenyl)-1H-indazol-3-yl)phenol
-
CAS Number: 2677709-81-6
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified against several members of the FGFR family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its selectivity for FGFR2.
| Target | IC50 (nM) |
| FGFR1 | 389[1] |
| FGFR2 | 29[1] |
| FGFR3 | 758[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for biochemical and cell-based assays to evaluate the activity of FGFR2 inhibitors like this compound.
In Vitro FGFR2 Kinase Assay Protocol (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound to the FGFR2 kinase.
Materials:
-
FGFR2 Kinase (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
Test Compound (e.g., this compound)
-
Staurosporine (positive control)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H2O.
-
Prepare a 3X solution of the test compound and control compounds in 1X Kinase Buffer A.
-
Prepare a 3X mixture of FGFR2 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.
-
-
Assay Protocol:
-
Add 5 µL of the 3X test compound or control solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in FRET signal indicates displacement of the tracer by the inhibitor.
-
Cell-Based Proliferation Assay Protocol
This protocol outlines a method to assess the effect of an FGFR2 inhibitor on the proliferation of cancer cell lines with known FGFR2 alterations.
Materials:
-
Cancer cell line with FGFR2 amplification or mutation (e.g., SNU-16, KATO III)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates reduced cell viability.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures are essential for clear communication. The following diagrams were generated using the Graphviz DOT language.
Caption: Simplified FGFR signaling pathway.
Caption: Cell-based proliferation assay workflow.
References
Fgfr-IN-2 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Core Molecular Data
This compound is a small molecule inhibitor with the following key properties:
| Property | Value |
| Molecular Weight | 446.54 g/mol |
| Chemical Formula | C25H30N6O2 |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the FGFR family of receptor tyrosine kinases.[1] Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[2][3][4] FGFR activation by its cognate fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events crucial for cell proliferation, survival, differentiation, and angiogenesis.[2][3][4]
The primary signaling pathways activated by FGFRs include the RAS-MAPK (mitogen-activated protein kinase) pathway and the PI3K-AKT (phosphoinositide 3-kinase-protein kinase B) pathway.[2][3][5][6] Upon ligand binding and receptor dimerization, autophosphorylation of the intracellular kinase domains creates docking sites for adaptor proteins like FRS2 (FGFR substrate 2).[2][5][6] This leads to the recruitment of Grb2 and SOS, which in turn activates RAS and the downstream MAPK cascade (RAF-MEK-ERK).[2][5][6] Simultaneously, the recruitment of GAB1 can activate the PI3K-AKT pathway, promoting cell survival.[2] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of FGFRs, thereby inhibiting these downstream signaling pathways.
FGF/FGFR Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the FGF/FGFR signaling pathway by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against multiple FGFR isoforms, demonstrating its pan-FGFR inhibitory profile.
| Target | IC50 (nM) |
| FGFR1 | 7.3[1] |
| FGFR2 | 4.3[1] |
| FGFR3 | 7.6[1] |
| FGFR4 | 11[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay (Representative Protocol)
This protocol describes a method to determine the effect of an FGFR inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
1. Cell Culture:
-
Culture a human cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III for FGFR2 amplification) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
4. Proliferation Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Downstream Signaling (Representative Protocol)
This protocol is for assessing the inhibition of FGFR signaling by analyzing the phosphorylation status of downstream effectors like ERK.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
In Vivo Xenograft Tumor Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.
1. Animal Model and Tumor Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject 5-10 x 10^6 cancer cells with FGFR alterations (e.g., SNU-16) suspended in Matrigel into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
3. Compound Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally once or twice daily at a predetermined dose.
-
Administer the vehicle to the control group.
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
5. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a targeted therapy like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Solubility of Fgfr-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fgfr-IN-2, a significant molecule in the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibition. This document distinguishes between two inhibitors often referred to as "this compound" in the scientific literature and commercial sources: the selective FGFR2-IN-2 (Compound 38) and the pan-FGFR inhibitor This compound (Compound 1) . Understanding the distinct solubility profiles of these compounds is critical for their effective use in research and development.
Compound Identification and Chemical Properties
A critical first step in utilizing any small molecule inhibitor is the precise identification of its chemical structure and fundamental properties.
FGFR2-IN-2 (Compound 38)
FGFR2-IN-2, also designated as Compound 38, is a selective inhibitor of Fibroblast Growth Factor Receptor 2. Its development and characterization were detailed by Lewis D. Turner and colleagues in the Journal of Medicinal Chemistry in 2022.[1][2][3][4]
-
IUPAC Name: 3-(4-(4-ethylpiperazin-1-yl)phenyl)-1H-indazole
-
SMILES String: CCN1CCN(CC1)c1ccc(cc1)c1c[nH]nc1
-
Molecular Formula: C₁₉H₂₂N₄
-
Molecular Weight: 306.41 g/mol
pan-FGFR-IN-2 (Compound 1)
pan-FGFR-IN-2, referred to as Compound 1 in patent literature, is a potent inhibitor of all four FGFR isoforms. Information regarding this compound is primarily found in patent application WO2021146163A1.
-
Molecular Formula and Weight: These properties are dependent on the specific chemical structure detailed within the patent.
Quantitative Solubility Data
The solubility of an inhibitor is a key determinant of its utility in various experimental settings, from in vitro assays to in vivo studies. The following tables summarize the available quantitative solubility data for FGFR2-IN-2. At present, specific quantitative solubility data for the pan-FGFR-IN-2 (Compound 1) from public sources is limited.
Table 1: Solubility of FGFR2-IN-2 (Compound 38) in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 62.5 | 168.71 | Requires sonication (<60°C) for complete dissolution. Hygroscopic DMSO may affect solubility.[5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.61 | Clear solution, saturation unknown.[6] |
Experimental Protocols for Solubility Determination
The methodologies employed to determine the solubility of a compound are crucial for interpreting the resulting data. While the specific, detailed protocols used for the this compound compounds are not fully published, general methods for determining the solubility of kinase inhibitors provide a strong framework for replication and further study.
General Kinetic Solubility Assay Protocol
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under specific conditions.
Experimental Workflow for Kinetic Solubility Assay
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO.
-
Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to the wells to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility and biological systems.
-
Incubation: The plate is incubated at a controlled temperature, often 37°C, for a set period (e.g., 2 hours).
-
Detection of Precipitation: The presence of a precipitate is detected. Common methods include:
-
Nephelometry: Measures the scattering of light by undissolved particles.
-
Direct UV Spectrophotometry: After filtering the solution to remove undissolved solid, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.
-
Equilibrium (Thermodynamic) Solubility Assay Protocol
Equilibrium solubility provides a measure of the true solubility of a compound at thermodynamic equilibrium. The shake-flask method is a common approach.
-
Addition of Excess Compound: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., DMSO, water, buffer).
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
FGFR Signaling Pathway and Inhibitor Mechanism of Action
FGFR inhibitors, including the this compound compounds, exert their effects by blocking the intracellular signaling cascades initiated by the binding of fibroblast growth factors (FGFs) to their receptors.
Simplified FGFR Signaling Pathway
Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates several downstream signaling cascades:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.
-
PLCγ Pathway: Activation leads to the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3), influencing cell migration and morphogenesis.
-
JAK/STAT Pathway: Can also be activated by FGFRs, playing a role in cell proliferation and survival.
This compound compounds are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of signals through these pathways.
Conclusion
This technical guide has delineated the key solubility characteristics and related technical information for two distinct this compound inhibitors. For FGFR2-IN-2 (Compound 38) , quantitative solubility data in DMSO is available, providing a solid foundation for its use in experimental settings. For the pan-FGFR-IN-2 (Compound 1) , researchers must consult the primary patent literature for detailed structural and solubility information. The provided experimental protocols and signaling pathway diagrams offer a practical framework for the application and understanding of these important research tools in the field of oncology and drug development.
References
- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Commercially available Fgfr-IN-2 suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document consolidates critical information on its commercial availability, biochemical properties, and relevant experimental methodologies to support researchers and professionals in the field of drug discovery and development.
Commercial Availability of this compound
This compound is a commercially available research compound. The following table summarizes supplier information.
| Supplier | Catalog Number | CAS Number |
| MedchemExpress | HY-142921 | 2665665-09-6 |
Quantitative Data Summary
This compound has been characterized as a potent inhibitor of the FGFR family of receptor tyrosine kinases. The following table summarizes its inhibitory activity.
| Target | IC50 (nM) |
| FGFR1 | 7.3[1] |
| FGFR2 | 4.3[1] |
| FGFR3 | 7.6[1] |
| FGFR4 | 11[1] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective FGFR isoform.
Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration.[2] Dysregulation of this pathway is implicated in numerous developmental syndromes and cancers.[2][3] The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR initiates receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[4][5] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Fgfr-IN-2: An In-Depth Technical Safety and Signaling Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the safety, molecular interactions, and experimental considerations for the selective FGFR2 inhibitor, Fgfr-IN-2. This guide consolidates critical data from its Safety Data Sheet (SDS) and outlines a representative experimental protocol for its use, alongside a visualization of its target signaling pathway.
Core Safety & Handling Information
The following sections summarize the key safety information for this compound (CAS No. 2677709-81-6). This information is derived from available safety data sheets and should be consulted before handling the compound.
Hazards Identification
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any research chemical, appropriate laboratory safety practices should be strictly followed.
Table 1: GHS Classification
| Classification | Hazard Statement |
| Not a hazardous substance or mixture | None |
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
Table 3: Handling and Storage Guidelines
| Condition | Recommendation |
| Handling | Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. |
| Storage (Powder) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. |
| Storage (In Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. It is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[1] |
Physicochemical and Biological Data
The following tables provide key quantitative data for this compound.
Table 4: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₄O |
| Molecular Weight | 370.45 g/mol |
| CAS Number | 2677709-81-6 |
| Appearance | Solid |
| Color | Light yellow to light brown |
| Purity | 98.25% |
| Solubility (DMSO) | ≥ 62.5 mg/mL (168.71 mM) |
Table 5: Biological Activity
| Target | IC₅₀ (nM) |
| FGFR1 | 389 |
| FGFR2 | 29 |
| FGFR3 | 758 |
FGFR Signaling Pathway
This compound exerts its effect by inhibiting the Fibroblast Growth Factor Receptor 2 (FGFR2). The binding of Fibroblast Growth Factors (FGFs) to FGFRs, in the presence of heparan sulfate co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration. The diagram below illustrates the major pathways activated by FGFR signaling.
Caption: FGFR Signaling Pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This section provides a detailed methodology for a representative in vitro kinase assay to determine the inhibitory activity of this compound against FGFR2.
Objective
To quantify the in vitro potency of this compound in inhibiting the kinase activity of recombinant human FGFR2.
Materials
-
Recombinant human FGFR2 (active)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow.
Procedure
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in kinase assay buffer to achieve a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Prepare Kinase Reaction Mix:
-
Prepare a master mix containing the kinase assay buffer, recombinant FGFR2 enzyme, and the Poly(Glu, Tyr) substrate at their final desired concentrations.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound and control (DMSO vehicle) to the wells of a 384-well plate.
-
To initiate the kinase reaction, add the kinase reaction master mix to each well.
-
Finally, add ATP to each well to start the phosphorylation reaction. The final volume in each well should be consistent (e.g., 10 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.
-
References
Methodological & Application
Application Notes and Protocols for Fgfr-IN-2 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets. Fgfr-IN-2 is a potent, irreversible, pan-FGFR inhibitor that covalently targets a cysteine residue in the P-loop of FGFRs 1, 2, 3, and 4. These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound and similar compounds against FGFR kinases.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: IC50 Values of this compound against FGFR Family Kinases
| Kinase Target | IC50 (nM) |
| FGFR1 | 3.09 |
| FGFR2 | 4.3 |
| FGFR3 | 27 |
| FGFR4 | 45.3 |
Note: IC50 values can vary slightly depending on the specific assay conditions and reagents used.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This activation triggers downstream signaling cascades that regulate cellular processes. The primary signaling pathways activated by FGFRs are the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.
Caption: FGFR Signaling Pathways.
Experimental Protocols
This section details a representative protocol for an in vitro kinase assay to determine the IC50 of this compound against a specific FGFR kinase. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow.
Materials and Reagents
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound (or other test inhibitor)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Thaw the recombinant FGFR kinase, substrate, and ATP on ice.
-
Prepare the kinase/substrate master mix in kinase assay buffer at the desired concentration.
-
Prepare the ATP solution in kinase assay buffer at the desired concentration (often at or near the Km for the specific kinase).
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the appropriate wells of the microplate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 15 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the luminescence-based kinase assay kit, add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Typically, 15 µL of this reagent is added to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 40 minutes).
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated into a luminescent signal. Typically, 30 µL of this reagent is added to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Signal_Inhibitor is the signal from wells containing the test inhibitor.
-
Signal_NoInhibitor is the signal from the vehicle control wells (0% inhibition).
-
Signal_Background is the signal from wells with no kinase (100% inhibition).
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
These protocols and application notes provide a comprehensive guide for the in vitro characterization of this compound and other FGFR inhibitors. Adherence to these methodologies will ensure the generation of robust and reproducible data for research and drug development applications.
Application Notes and Protocols: Fgfr-IN-2 (PD173074) Treatment for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074, in cancer cell line research. This document outlines the inhibitor's mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application and evaluation.
Introduction to PD173074
PD173074 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It primarily targets FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Deregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention. PD173074 has been shown to inhibit proliferation and induce apoptosis in a range of cancer cell lines with aberrant FGFR signaling.[2]
Mechanism of Action
PD173074 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of FGFRs. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and angiogenesis. The primary signaling pathways inhibited by PD173074 include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Quantitative Data: In Vitro Efficacy of PD173074
The half-maximal inhibitory concentration (IC50) of PD173074 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity. The following tables summarize the IC50 values for PD173074 across different cancer types.
Table 1: IC50 Values of PD173074 in Urothelial Carcinoma Cell Lines
| Cell Line | FGFR3 Status | IC50 (nM) |
| RT112 | Wild-type | 15 |
| MGH-U3 | Y375C mutant | - |
| 97-7 | S249C mutant | - |
| SW780 | Wild-type | - |
Data sourced from multiple studies.
Table 2: IC50 Values of PD173074 in Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | IC50 (µM) |
| TFK-1 | ~6.6[3] |
| KKU-213 | ~8.4[3] |
| RBE | ~11[3] |
| KKU-100 | ~16[3] |
Table 3: IC50 Values of PD173074 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 281[1] |
| KatoIII | Gastric Cancer | - |
| Snu16 | Gastric Cancer | - |
| OCUM-2M | Gastric Cancer | - |
| 4T1 | Murine Breast Cancer | - |
Note: "-" indicates that while sensitivity was observed, a specific IC50 value was not provided in the cited sources.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of PD173074 are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the effect of PD173074 on the viability and proliferation of adherent cancer cell lines.
Materials:
-
PD173074
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PD173074 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of FGFR Signaling Pathway by Western Blot
This protocol is for assessing the effect of PD173074 on the phosphorylation status of key proteins in the FGFR signaling pathway.
Materials:
-
PD173074
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PD173074 or vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol is for quantifying the induction of apoptosis by PD173074 through the measurement of caspase-3 and -7 activities.
Materials:
-
PD173074
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. After 24 hours, treat the cells with serial dilutions of PD173074 or vehicle control and incubate for the desired period (e.g., 24-48 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data relative to the vehicle-treated control to determine the fold-increase in apoptosis.
Visualizations
FGFR Signaling Pathway and Inhibition by PD173074
Caption: FGFR signaling pathway and the inhibitory action of PD173074.
Experimental Workflow for PD173074 Evaluation
Caption: General experimental workflow for evaluating PD173074 in cancer cell lines.
References
Application Notes and Protocols for Fgfr-IN-2 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the optimal concentration of Fgfr-IN-2, a potent pan-FGFR inhibitor, for use in Western blot analysis. The accompanying protocols offer step-by-step instructions for cell treatment and subsequent protein analysis to assess the inhibitory effect of this compound on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR signaling cascade is implicated in the development and progression of numerous cancers.[1][3] this compound is a small molecule inhibitor that targets the kinase activity of FGFRs, thereby blocking downstream signaling. Western blotting is a key technique to elucidate the efficacy and mechanism of action of such inhibitors by measuring the phosphorylation status of key downstream effector proteins.
Mechanism of Action of this compound
This compound is a potent inhibitor of the FGFR family, with IC50 values in the low nanomolar range for FGFR1, FGFR2, FGFR3, and FGFR4.[4] It acts by competing with ATP for the binding site in the kinase domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand binding and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[1][5] A successful Western blot analysis will demonstrate a dose-dependent decrease in the phosphorylation of key proteins within these pathways, such as FRS2, ERK, and AKT, in cells treated with this compound.
Data Presentation: this compound Potency
The following table summarizes the in vitro inhibitory potency of this compound against the four members of the FGFR family. This data is crucial for determining the appropriate concentration range for your Western blot experiments.
| Target | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
| Data sourced from MedchemExpress.[4] |
Based on these IC50 values, a concentration range of 1 nM to 1000 nM (1 µM) is recommended for initial dose-response experiments in cell-based assays.
Visualization of the FGFR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.
Caption: FGFR Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
I. Cell Culture and Treatment for Optimal this compound Concentration
This protocol outlines the steps for treating cultured cells with this compound to determine the optimal concentration for inhibiting FGFR signaling, which will be subsequently analyzed by Western blot.
Materials:
-
Cell line expressing FGFRs (e.g., NCI-H1581, SNU-16, or other relevant cancer cell lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
Recombinant FGF ligand (e.g., FGF2, at a stock concentration of 50 µg/mL)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow the cells to adhere and grow overnight in a complete medium.
-
Serum Starvation: The following day, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1, 10, 50, 100, 500, 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Pre-incubation: Add the this compound dilutions or vehicle control to the corresponding wells and incubate for 1-2 hours. This pre-incubation allows the inhibitor to enter the cells and bind to the FGFRs.
-
Ligand Stimulation: To activate the FGFR pathway, add the FGF ligand (e.g., FGF2 at a final concentration of 20-50 ng/mL) to all wells except for the unstimulated control well. Incubate for 15-30 minutes.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes. The samples are now ready for Western blot analysis or can be stored at -80°C.
II. Western Blot Protocol for Analyzing this compound Activity
This protocol describes the Western blot procedure to detect the phosphorylation status of key downstream targets of the FGFR pathway.
Materials:
-
Prepared cell lysates
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below for recommendations)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Antibody | Supplier (Example) | Dilution (Example) |
| Phospho-FGFR (Tyr653/654) | Cell Signaling Technology | 1:1000 |
| Total FGFR | Cell Signaling Technology | 1:1000 |
| Phospho-FRS2 (Tyr436) | Cell Signaling Technology | 1:1000 |
| Total FRS2 | Cell Signaling Technology | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:2000 |
| Total Akt | Cell Signaling Technology | 1:1000 |
| β-Actin or GAPDH (Loading Control) | Cell Signaling Technology | 1:1000 |
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels or other proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed starting from the blocking step.
Visualization of the Western Blot Experimental Workflow
The following diagram provides a visual representation of the key steps in the Western blot protocol for assessing this compound efficacy.
Caption: Experimental Workflow for Western Blot Analysis.
By following these detailed application notes and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell line and experimental conditions, leading to robust and reproducible Western blot data that accurately reflects the inhibitory potential of this compound on the FGFR signaling pathway.
References
Application Notes and Protocols for FGFR Inhibitors in Inducing Tumor Cell Apoptosis
Disclaimer: Extensive searches for a specific molecule designated "Fgfr-IN-2" did not yield any specific data. The following application notes and protocols are based on the well-documented effects of the general class of Fibroblast Growth Factor Receptor (FGFR) inhibitors and publicly available data for representative compounds such as Erdafitinib, PD173074, and AZD4547. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals working with FGFR inhibitors to induce apoptosis in tumor cells.
Application Notes
Background
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations of FGFRs, is a known driver in the development and progression of various cancers.[2][3] Aberrant FGFR signaling often leads to the activation of downstream pro-survival pathways, most notably the RAS-MAPK and PI3K-AKT cascades, which in turn inhibit apoptosis and promote tumor growth.[3][4] Consequently, the targeted inhibition of FGFRs has emerged as a promising therapeutic strategy in oncology.
Mechanism of Action: Inducing Apoptosis
FGFR inhibitors are small molecules that typically act as competitive inhibitors of ATP binding to the intracellular kinase domain of FGFRs. This inhibition blocks the autophosphorylation and subsequent activation of the receptor, leading to a downstream signaling cascade that culminates in apoptosis. The primary mechanisms include:
-
Inhibition of Pro-Survival Signaling: By blocking FGFR activation, these inhibitors prevent the phosphorylation and activation of key downstream effectors in the PI3K/AKT and MAPK/ERK pathways.[5][6] The PI3K/AKT pathway is a major regulator of apoptosis, and its inhibition leads to the deactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic proteins.[7]
-
Downregulation of c-Myc: Inhibition of the FGF/FGFR system has been shown to lead to a reduction in the levels of the c-Myc oncoprotein.[8] The downregulation of c-Myc is a critical event that can trigger oxidative stress and subsequently induce apoptosis in cancer cells.[8]
-
Induction of Oxidative Stress: The therapeutic effect of some FGFR inhibitors is mediated by the induction of oxidative stress, which can lead to DNA damage and trigger the intrinsic apoptotic pathway.[1][8]
Applications in Research
-
Preclinical Cancer Studies: Evaluating the efficacy of novel FGFR inhibitors in various cancer cell lines and animal models.
-
Mechanism of Action Studies: Elucidating the specific downstream signaling events that lead to apoptosis upon FGFR inhibition.
-
Drug Combination Studies: Investigating synergistic effects when combining FGFR inhibitors with other anti-cancer agents to overcome drug resistance.[9]
-
Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to FGFR inhibitor therapy.
FGFR Signaling Pathway Leading to Apoptosis
Caption: FGFR signaling pathway and the mechanism of apoptosis induction by an FGFR inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of several known FGFR inhibitors against various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 | Apoptosis Induction | Reference |
| Erdafitinib | NCI-H1581 | Lung Squamous Cell Carcinoma | 14 nM | Yes | [1][8] |
| AZD4547 | A375 | Melanoma | 1.623 µM | Yes | [10] |
| CPL304110 | A375 | Melanoma | 0.336 µM | Yes | [10] |
| Infigratinib | ICC13-7 | Cholangiocarcinoma | 12 nM | Not specified | [9] |
| PD173074 | SUM52 | Breast Cancer | ~100-200 nM | Not specified | [11] |
| RK-019 | SNU-16 | Gastric Cancer | Not specified | 45.5% at 72h | [12] |
| RK-019 | KATO III | Gastric Cancer | Not specified | 32.7% at 72h | [12] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of an FGFR inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FGFR inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the FGFR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO in medium) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional hour.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with an FGFR inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FGFR inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the FGFR inhibitor at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of an FGFR inhibitor on the phosphorylation status of key proteins in the FGFR signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FGFR inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the FGFR inhibitor at various concentrations or for different time points.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein phosphorylation and expression levels relative to the loading control (e.g., β-actin).
General Experimental Workflow
Caption: A typical workflow for evaluating the pro-apoptotic effects of an FGFR inhibitor in vitro.
References
- 1. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncoscience.us [oncoscience.us]
- 5. researchgate.net [researchgate.net]
- 6. FGF20-FGFR1 signaling through MAPK and PI3K controls sensory progenitor differentiation in the organ of Corti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress | MDPI [mdpi.com]
- 9. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D [mdpi.com]
- 11. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of an Oral FGFR Inhibitor
A Representative Protocol Based on Common Practices for Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Disclaimer: The compound "Fgfr-IN-2" is not documented in the public scientific literature. The following application notes and protocols are based on established methodologies for the in vivo administration of other potent and selective oral FGFR inhibitors. Researchers should optimize these protocols based on the specific physicochemical and pharmacological properties of their inhibitor of interest.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[3][4] Consequently, FGFRs have emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors. This document provides a detailed guide for the in vivo administration and evaluation of a representative oral FGFR inhibitor in preclinical cancer models.
Data Presentation
The following tables summarize representative quantitative data from preclinical in vivo studies of oral FGFR inhibitors, demonstrating the typical parameters evaluated.
Table 1: Representative In Vivo Efficacy of an Oral FGFR Inhibitor in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily, Oral | 1500 ± 250 | - |
| FGFR Inhibitor (10 mg/kg) | Daily, Oral | 750 ± 150 | 50% |
| FGFR Inhibitor (30 mg/kg) | Daily, Oral | 300 ± 100 | 80% |
Data is hypothetical and for illustrative purposes.
Table 2: Representative Pharmacokinetic Profile of an Oral FGFR Inhibitor in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (nM) | Tmax (h) | AUC (nM*h) | Half-life (h) | Oral Bioavailability (%) |
| FGFR Inhibitor "X" | 30 | 760 | 2 | 5819 | 6.6 | High |
Data is based on a representative compound from preclinical studies.[5]
Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of an oral FGFR inhibitor in a mouse model bearing human tumor xenografts with known FGFR alterations.
Materials:
-
Human cancer cell line with a documented FGFR alteration (e.g., FGFR2 amplification).
-
Immunocompromised mice (e.g., NCr nu/nu or CB-17 SCID).
-
Matrigel (optional, for some cell lines).
-
Sterile Hanks Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS).
-
Test Compound (FGFR Inhibitor).
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles.
-
Calipers.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile HBSS or PBS, with or without Matrigel, to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Subcutaneously implant the cell suspension into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study (e.g., after 21 days or when control tumors reach a certain size), euthanize the mice.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies
These studies are crucial to correlate drug exposure with target engagement and downstream pathway modulation.
Procedure for PD Study:
-
Establish subcutaneous tumors as described in the efficacy study protocol.
-
Once tumors are well-established (e.g., ~400 mg), administer a single oral dose of the FGFR inhibitor or vehicle.[6]
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Process the tumor samples for Western blot analysis to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK (pERK).[5]
Procedure for PK Study:
-
Administer a single oral dose of the FGFR inhibitor to a cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the FGFR inhibitor over time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Fgfr-IN-2 Target Engagement Using an ELISA-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2][3][4][5] Dysregulation of FGFR signaling is implicated in the development and progression of numerous cancers, making FGFRs attractive therapeutic targets.[6][7][8][9] Fgfr-IN-2 is a potent and irreversible pan-FGFR inhibitor that covalently targets a conserved cysteine residue in the ATP-binding pocket of FGFRs.[1][2] Measuring the extent to which this compound engages its target, FGFR, within a cellular context is critical for understanding its mechanism of action, determining its potency, and guiding its clinical development.
This document provides detailed application notes and protocols for a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) designed to quantify the inhibition of FGFR2 phosphorylation upon treatment with this compound. This assay serves as a robust method for measuring the target engagement of this compound in a cellular context.
Principle of the Assay
The target engagement of this compound is assessed by measuring the level of phosphorylated FGFR2 in cell lysates. The assay described here is a sandwich ELISA that specifically detects the tyrosine-phosphorylated form of FGFR2.[10][11]
The fundamental principle of this assay is as follows:
-
A capture antibody specific for total FGFR2 is pre-coated onto the wells of a microplate.
-
Cell lysates containing both phosphorylated and unphosphorylated FGFR2 are added to the wells. The immobilized antibody captures all FGFR2 protein present in the sample.
-
After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues on FGFR2 is added. This antibody is typically biotinylated.
-
Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate (e.g., TMB) is then added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change that is proportional to the amount of phosphorylated FGFR2.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. A decrease in signal in this compound-treated cells compared to untreated cells indicates target engagement and inhibition of FGFR2 phosphorylation.
Data Presentation
This compound Inhibitory Potency
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| FGFR1 | 3.09 |
| FGFR2 | 4.3 |
| FGFR3 | 27 |
| FGFR4 | 45.3 |
| Data from biochemical assays measuring the inhibition of FGFR kinase activity.[1][2] |
Table 2: Cellular EC50 Values for this compound in Ba/F3 Cells
| Cell Line | EC50 (nM) |
| Ba/F3 (FGFR1) | single- to double-digit nM |
| Ba/F3 (FGFR2) | ~1 |
| Ba/F3 (FGFR3) | single- to double-digit nM |
| Ba/F3 (FGFR4) | single- to double-digit nM |
| Data from cell proliferation assays using Ba/F3 cells engineered to be dependent on the kinase activity of different FGFR isoforms.[2] |
Experimental Protocols
This section provides a detailed methodology for measuring this compound target engagement using a phospho-FGFR2 ELISA kit.
Materials Required
-
Phospho-FGFR2 (pan-Tyr) Sandwich ELISA Kit (containing pre-coated 96-well plate, capture antibody, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffers)
-
Cell line expressing FGFR2 (e.g., SNU-16, KATO III, or engineered cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed FGFR2-expressing cells in a 96-well cell culture plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 2 hours) to allow for target engagement.
2. Sample Preparation:
-
After incubation, aspirate the medium containing the inhibitor.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-20 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube. This is the sample to be used in the ELISA.
3. ELISA Procedure:
Follow the specific instructions provided with your phospho-FGFR2 ELISA kit. The following is a general protocol.
-
Bring all reagents to room temperature before use.
-
Add 100 µL of each cell lysate sample and any provided standards to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of the biotinylated anti-phospho-tyrosine detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Aspirate and wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugated streptavidin solution to each well.
-
Cover the plate and incubate for 45 minutes at room temperature.
-
Aspirate and wash the plate five times with 1X Wash Buffer.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the absorbance values against the corresponding concentrations of this compound.
-
To determine the IC50 value for target engagement, normalize the data by setting the signal from the vehicle-treated cells to 100% and the signal from a positive control (if available) or the highest inhibitor concentration to 0%.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in FGFR2 phosphorylation.
Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][8] This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[2][4][12] These pathways regulate essential cellular functions such as proliferation, survival, and migration. This compound exerts its effect by binding to the ATP pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[7] The ELISA described in this document quantifies the level of FGFR phosphorylation, providing a direct measure of this compound's ability to engage and inhibit its target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cytotech.dk [cytotech.dk]
- 9. mdpi.com [mdpi.com]
- 10. img.abclonal.com [img.abclonal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr-IN-2 in Chemoresistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fgfr-IN-2, a covalent irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in the investigation of chemoresistance mechanisms. This compound is a crucial tool for studying and overcoming resistance to first-generation FGFR inhibitors, primarily driven by gatekeeper mutations in the FGFR kinase domain.
Introduction to this compound and Chemoresistance
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Aberrant activation of this pathway, through mechanisms such as gene amplification, fusions, or activating mutations, is a known driver in various cancers.[1][2][3] First-generation ATP-competitive FGFR inhibitors, such as NVP-BGJ398 and AZD4547, have shown clinical activity but are often rendered ineffective by the emergence of drug resistance.[4]
A primary mechanism of acquired resistance is the development of "gatekeeper" mutations in the ATP-binding pocket of the FGFR kinase domain.[4][5] These mutations, such as V561M in FGFR1, V564I in FGFR2, and V550L/M in FGFR4, sterically hinder the binding of reversible inhibitors, leading to therapeutic failure.[2][5]
This compound (also known as FIIN-2) was developed as a next-generation, covalent inhibitor to address this challenge.[4][5] It forms an irreversible covalent bond with a cysteine residue within the ATP-binding pocket, allowing it to maintain potent inhibition against FGFRs harboring these resistance-conferring gatekeeper mutations.[4][5] This property makes this compound an invaluable research tool for elucidating resistance pathways and evaluating strategies to overcome them.
Data Presentation: Efficacy of this compound
The following tables summarize the inhibitory activity of this compound against wild-type and mutant FGFRs, demonstrating its utility in overcoming resistance.
Table 1: Biochemical Inhibitory Activity of this compound (FIIN-2) against FGFR Kinases
| Kinase Target | This compound (FIIN-2) IC₅₀ (nM) |
| FGFR1 | 3.1[2] |
| FGFR2 | 4.3[2] |
| FGFR3 | 27[2] |
| FGFR4 | 45[2] |
| FGFR1 V561M (Gatekeeper Mutant) | 89[2] |
| EGFR | 204[2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay.
Table 2: Anti-proliferative Activity of this compound (FIIN-2) in Cancer Cell Lines
| Cell Line | Genotype | Cancer Type | NVP-BGJ398 EC₅₀ (nM) | This compound (FIIN-2) EC₅₀ (nM) |
| H1581 | FGFR1 Amplification (Wild-Type) | Non-Small Cell Lung Cancer | 3.5 | 3.9 |
| H1581-V561M | FGFR1 Amplification (V561M Gatekeeper Mutant) | Non-Small Cell Lung Cancer | >1000 | 16.1 |
EC₅₀ values represent the concentration of the inhibitor required to reduce cell proliferation by 50% in a cell-based assay.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of this compound requires visualizing its place in the FGFR signaling cascade and the experimental approaches used to study its effects.
FGFR Signaling and Points of Inhibition
Activation of FGFRs by their ligands (FGFs) triggers receptor dimerization and autophosphorylation, initiating downstream signaling through two main pathways: the RAS-RAF-MEK-MAPK pathway and the PI3K-AKT-mTOR pathway.[1][3][6] These pathways are crucial for cell proliferation and survival. First-generation inhibitors compete with ATP to block this signaling. Gatekeeper mutations prevent this binding, allowing signaling to proceed. This compound covalently binds to the receptor, effectively shutting down these downstream pathways even in the presence of such mutations.
Experimental Workflow for Chemoresistance Studies
A typical workflow to investigate the efficacy of this compound in overcoming acquired resistance involves generating a resistant cell line, followed by treatment and analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Cell Viability Assay to Determine EC₅₀
This protocol is used to measure the anti-proliferative effects of this compound on both sensitive and resistant cancer cell lines.
Materials:
-
Parental and resistant cancer cell lines (e.g., H1581 and H1581-V561M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
First-generation FGFR inhibitor (e.g., NVP-BGJ398, stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparative inhibitor in culture medium. A typical starting concentration is 10 µM, diluted 1:3 down the series. Also prepare a vehicle control (DMSO in medium, concentration matched to the highest inhibitor dose).
-
Treatment: Add 10 µL of the diluted compounds or vehicle control to the appropriate wells (in triplicate). This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration.
-
Calculate the EC₅₀ value using a non-linear regression (sigmoidal dose-response) curve fit in a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for FGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR and its key downstream effectors.
Materials:
-
Parental and resistant cancer cell lines
-
6-well cell culture plates
-
This compound and comparative inhibitor
-
Serum-free culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FGFR (Tyr653/654)
-
Total FGFR
-
Phospho-FRS2 (Tyr196)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Starvation: Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the starved cells with the desired concentrations of this compound, a comparative inhibitor, or vehicle (DMSO) for 2-4 hours at 37°C.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe for total proteins and loading controls as necessary after stripping the membrane.
-
References
- 1. oaepublish.com [oaepublish.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The irreversible FGFR inhibitor KIN-3248 overcomes FGFR2 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Fgfr-IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-2. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available resources. Therefore, this guide also provides general best practices for handling small molecule kinase inhibitors, which often share similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the phosphorylation of downstream signaling molecules. This effectively blocks the activation of signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in various cancers.
Q2: What are the reported IC50 values for this compound against different FGFR isoforms?
Published data indicates that this compound is a pan-FGFR inhibitor with potent activity against multiple isoforms.
| Target | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
Data sourced from supplier information.
Troubleshooting Guide: Solubility
Q3: I am having trouble dissolving this compound. What solvents are recommended?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound, as is common for many kinase inhibitors. Achieving a high concentration stock solution (e.g., 10-50 mM) in DMSO is typically feasible.
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium). How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in aqueous solutions. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous solution.
-
Intermediate Dilution Steps: Instead of diluting directly from a high concentration DMSO stock into your aqueous buffer, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer.
-
Use of Surfactants or Co-solvents: For in vitro assays, the inclusion of a low percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final aqueous solution can help maintain solubility.
-
Serum in Culture Media: When preparing working solutions for cell-based assays, the presence of fetal bovine serum (FBS) can aid in keeping the inhibitor in solution due to the binding of the compound to albumin and other proteins.
-
Sonication: After dilution, briefly sonicating the solution in a water bath can help to redissolve small precipitates.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?
As a general rule, the final concentration of DMSO in cell culture experiments should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide: Stability
Q6: How should I store this compound?
-
Solid Form: As a solid powder, this compound should be stored at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Once dissolved in DMSO, it is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This prevents degradation that can be caused by repeated freeze-thaw cycles.
Q7: How stable is this compound in aqueous solutions?
The stability of many small molecule inhibitors in aqueous buffers is limited. It is strongly recommended to prepare fresh working solutions from your DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods, as this can lead to degradation and a loss of activity.
Q8: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, small molecule inhibitors can be susceptible to:
-
Hydrolysis: Degradation in the presence of water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen, which can be accelerated by light exposure.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adhesion microplates and tubes can help mitigate this.
Experimental Protocols
Protocol 1: General Method for Assessing Solubility
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to the solvent of interest (e.g., PBS, cell culture medium) in a glass vial.
-
Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if the compound has a distinct chromophore.
Protocol 2: General Method for Assessing Stability in Solution
-
Solution Preparation: Prepare a solution of this compound in the desired buffer or medium at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using HPLC. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks may signify degradation products.
Signaling Pathway Visualization
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.
Caption: FGFR signaling pathway and this compound inhibition.
Optimizing Fgfr-IN-2 Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fgfr-IN-2 in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cell proliferation, migration, and survival in FGFR-dependent cancer cells.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is advisable to use a final DMSO concentration of less than 0.1% in your experiments to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on its potent enzymatic inhibition, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.
Q4: How long should I treat my cells with this compound?
A4: The duration of treatment will depend on the assay being performed. For signaling pathway analysis by western blot, a short treatment of 1 to 4 hours may be sufficient to observe a decrease in FGFR phosphorylation and its downstream targets. For cell viability or proliferation assays, a longer incubation period of 48 to 72 hours is typically required to observe significant effects.
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activity of this compound and provide representative cellular IC50 values for other selective FGFR inhibitors in various cancer cell lines to guide experimental design.
Table 1: this compound In Vitro Kinase IC50 Values
| Target | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
Table 2: Representative Cellular IC50 Values of Selective FGFR Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PD173074 | CAL51 | Triple Negative Breast Cancer | ~1000 | [1] |
| PD173074 | Hs578T | Triple Negative Breast Cancer | ~1000 | [1] |
| AZD4547 | A375 | Melanoma | 1623 | [2] |
| CPL304110 | A375 | Melanoma | 336 | [2] |
| Infigratinib | ICC13-7 | Cholangiocarcinoma | 12 | [3] |
| Erdafitinib | NCI-H1581 | Squamous Cell Lung Cancer | 14 | [4] |
Signaling Pathway Diagram
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, leading to the activation of major downstream pathways including the RAS-MAPK and PI3K-AKT cascades, which drive cellular responses like proliferation, survival, and differentiation.
Caption: FGFR signaling pathway and this compound inhibition point.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 15.6 nM, and a vehicle control (medium with 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only as a background control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream effectors, ERK and AKT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (0.1% DMSO) for 1-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Solution |
| Incorrect Dosage: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Short Treatment Duration: The incubation time may be insufficient to observe a phenotypic effect. | For cell viability assays, extend the treatment duration to 72 hours or longer. |
| Cell Line Insensitivity: The cell line may not be dependent on FGFR signaling for survival and proliferation. | Confirm the expression of FGFRs in your cell line by western blot or qPCR. Select cell lines with known FGFR amplifications, fusions, or activating mutations for your experiments. |
| Inhibitor Instability: The inhibitor may be degrading in the cell culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. |
Problem 2: High variability between replicates.
| Possible Cause | Solution |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate dispensing. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered drug concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. |
| Pipetting Errors: Inaccurate pipetting of the inhibitor or reagents. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Solution |
| High Inhibitor Concentration: Very high concentrations of any inhibitor can lead to non-specific effects. | Use the lowest effective concentration of this compound as determined by your IC50 experiments. |
| Off-Target Kinase Inhibition: this compound may inhibit other kinases, although it is designed to be selective for FGFRs. | Review the kinase selectivity profile of this compound if available. Consider using a second, structurally different FGFR inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Activation of Bypass Signaling Pathways: Cells can develop resistance to FGFR inhibitors by upregulating alternative signaling pathways (e.g., MET, EGFR).[5][6] | Analyze the activation status of other receptor tyrosine kinases in your treated cells. Combination therapies with inhibitors of the identified bypass pathways may be necessary. |
Problem 4: Acquired resistance to this compound.
| Possible Cause | Solution |
| On-Target Mutations: Prolonged treatment can lead to the selection of cells with mutations in the FGFR kinase domain (e.g., gatekeeper mutations) that prevent inhibitor binding.[7][8] | Sequence the FGFR gene in resistant cell clones to identify potential mutations. Consider using next-generation FGFR inhibitors that are effective against common resistance mutations. |
| Upregulation of Bypass Pathways: As mentioned above, cells can activate alternative signaling pathways to circumvent FGFR blockade.[5][6] | Perform a broader analysis of signaling pathways in resistant cells to identify the mechanism of resistance and potential combination therapy targets. |
Experimental and Troubleshooting Workflows
The following diagrams provide a visual guide for a typical experimental workflow and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for using this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr-IN-2 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fgfr-IN-2, a covalent pan-FGFR inhibitor. This resource offers detailed information on its off-target effects, kinase profile, and relevant experimental protocols to assist in troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as FIIN-2, is a potent, irreversible, covalent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It targets a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to the inactivation of the receptor and subsequent blockade of downstream signaling pathways. This covalent binding mechanism allows for high potency and can overcome certain forms of acquired resistance seen with reversible inhibitors.
Q2: What are the primary on-target effects of this compound?
This compound potently inhibits the kinase activity of all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4). This inhibition blocks the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.
Q3: Is this compound effective against known resistance mutations in FGFR?
This compound has demonstrated the ability to overcome resistance conferred by certain "gatekeeper" mutations in the FGFR kinase domain. However, its efficacy against different mutations can vary. Researchers should consult specific experimental data for the particular mutation of interest.
Q4: What are the known off-target effects of this compound?
While designed as a pan-FGFR inhibitor, this compound has been shown to interact with other kinases. Notably, it can covalently bind to and inhibit members of the Src family kinases (SFKs), such as SRC and YES. Additionally, AMP-activated protein kinase α1 (AMPKα1) has been identified as a novel off-target, with this compound covalently binding to Cys185 of AMPKα1. Researchers should consider these off-target activities when interpreting experimental results.
Kinase Profile of this compound
The following tables summarize the inhibitory activity of this compound against its primary targets and known off-targets.
Table 1: On-Target Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 7.8 | [1] |
| FGFR2 | 1.6 | [1] |
| FGFR3 | 2.5 | [1] |
| FGFR4 | 31 | [1] |
Table 2: Known Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | IC50 (nM) | Reference |
| SRC | 56 | [1] |
| YES | 150 | [1] |
| AMPKα1 | - | [2] |
Note: The IC50 for AMPKα1 was not explicitly provided in the cited source, but it was identified as a direct covalent target.
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype observed after this compound treatment, not consistent with FGFR inhibition alone.
-
Possible Cause: This may be due to the known off-target effects of this compound, particularly its inhibition of Src family kinases (SRC, YES) or its interaction with AMPKα1.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: If possible, perform a western blot to assess the phosphorylation status of downstream targets of SRC (e.g., FAK, paxillin) or AMPK (e.g., ACC, ULK1) in your cellular model upon this compound treatment.
-
Use a More Selective Inhibitor: As a control, compare the phenotype observed with this compound to that of a more selective, structurally distinct FGFR inhibitor that does not have significant activity against SFKs.
-
Rescue Experiments: Attempt to rescue the unexpected phenotype by activating pathways downstream of the potential off-targets.
-
Problem 2: Lower than expected potency of this compound in a cell-based assay.
-
Possible Cause 1: Cell line is not dependent on FGFR signaling. Confirm that your cell line of choice harbors an FGFR amplification, fusion, or activating mutation that renders it sensitive to FGFR inhibition.
-
Possible Cause 2: Presence of drug efflux pumps. Some cell lines may express high levels of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell.
-
Possible Cause 3: Assay conditions are not optimal. The concentration of serum or other growth factors in the cell culture medium may be competing with the inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Perform genomic or transcriptomic analysis to confirm the presence of an activating FGFR alteration.
-
Co-treatment with Efflux Pump Inhibitors: As a diagnostic tool, test the effect of co-treating with a known ABC transporter inhibitor (e.g., verapamil) to see if it potentiates the effect of this compound.
-
Optimize Assay Conditions: Perform the cell viability assay in reduced serum conditions (e.g., 0.5-2% FBS) to minimize the influence of exogenous growth factors.
-
Experimental Protocols
Biochemical Kinase Assay for this compound Potency Determination
This protocol is adapted from methodologies used to characterize covalent FGFR inhibitors[1].
Objective: To determine the IC50 value of this compound against a purified FGFR kinase.
Materials:
-
Purified recombinant FGFR kinase (e.g., FGFR2)
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(E,Y) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified FGFR kinase to each well and incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, a cell line with FGFR2 amplification)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Visualizations
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflows for Biochemical and Cell-Based Assays of this compound.
References
Technical Support Center: Managing Fgfr-IN-2 Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage Fgfr-IN-2 induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Like other pan-FGFR inhibitors, it is designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] This inhibition is intended to block the pro-proliferative and anti-apoptotic signals that are often dysregulated in cancer cells. However, this can also affect normal cells where FGFR signaling is important for homeostasis.
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when using this compound?
FGFR signaling is crucial for various physiological processes in normal tissues, including cell proliferation, differentiation, and survival.[2] Inhibition of FGFRs by this compound can disrupt these essential functions, leading to off-target cytotoxicity. The high homology among the four FGFRs and with other kinase families can also contribute to off-target effects.[3]
Q3: What are the common off-target effects and toxicities associated with FGFR inhibitors like this compound?
The most common on-target, off-tumor toxicities observed with FGFR inhibitors are class effects. These include:
-
Hyperphosphatemia: This is a very common on-target effect due to the inhibition of FGFR1, which is involved in phosphate homeostasis.[3][4][5]
-
Dermatologic Toxicities: These can include dry skin, alopecia (hair loss), and hand-foot syndrome.[6][7]
-
Ocular Toxicities: Central serous retinopathy and blurred vision have been reported.[6][7]
-
Gastrointestinal Issues: Diarrhea and stomatitis (mouth sores) are also common.[6]
Q4: How can I mitigate this compound induced cytotoxicity in my in vitro experiments?
Several strategies can be employed to reduce cytotoxicity in normal cells:
-
Dose Optimization: Determine the lowest effective concentration of this compound that inhibits the target cancerous cells while minimizing toxicity in normal cells. A dose-response curve is essential.
-
Use of More Selective Inhibitors: If possible, consider using a more selective FGFR inhibitor that targets a specific FGFR isoform driving the cancer phenotype, which may spare normal cells dependent on other isoforms.[7]
-
Co-treatment Strategies: Investigate co-treatment with agents that may protect normal cells or enhance the inhibitor's effect on cancer cells, allowing for a lower effective dose of this compound.
-
Serum Concentration: The concentration of serum in your cell culture media can influence the activity of kinase inhibitors. Consider optimizing serum levels.
Q5: What is the mechanism behind hyperphosphatemia, and how can it be managed in a research setting?
FGFR1, in conjunction with its co-receptor Klotho and ligand FGF23, plays a key role in renal phosphate excretion. Inhibition of FGFR1 by this compound disrupts this signaling, leading to increased phosphate reabsorption in the kidneys and consequently, hyperphosphatemia.[4] In a research setting, if you are working with in vivo models, this can be managed by:
-
Dietary Phosphate Restriction: Using a low-phosphate diet for the animal models.[3][6]
-
Phosphate Binders: Administration of phosphate-binding agents.[5]
-
Dose Interruption or Reduction: Modifying the dosing regimen of the FGFR inhibitor.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal control cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in both your cancer and normal cell lines. Aim for a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells. |
| Off-target kinase inhibition. | If available, use a more selective FGFR inhibitor. Alternatively, perform a kinome scan to identify other kinases inhibited by this compound at the concentration you are using. |
| High sensitivity of the normal cell line to FGFR inhibition. | Choose a normal cell line that is less dependent on the specific FGFR isoform targeted by your inhibitor. Characterize the FGFR expression profile of your control cells. |
| Extended exposure time. | Optimize the duration of treatment. It's possible that a shorter exposure time is sufficient to inhibit the target pathway in cancer cells without causing excessive toxicity in normal cells. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. Confluency can affect cell health and response to treatment. |
| Reagent preparation and storage. | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. |
| Assay timing. | Perform the viability assay at a consistent time point after treatment. |
| Choice of viability assay. | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using two different types of assays to confirm your results. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Cancer vs. Normal Cells
| Concentration (nM) | Cancer Cell Line (FGFR-amplified) % Viability | Normal Cell Line (e.g., Fibroblasts) % Viability |
| 0 (Control) | 100% | 100% |
| 1 | 95% | 98% |
| 10 | 70% | 92% |
| 50 | 45% | 85% |
| 100 | 20% | 60% |
| 500 | 5% | 30% |
| 1000 | <1% | 15% |
Table 2: Management of Hyperphosphatemia in Preclinical Models
| Intervention | Mechanism of Action | Example | Considerations |
| Dose Reduction | Reduces systemic exposure to the FGFR inhibitor. | Decrease daily dose by 25-50%. | May impact anti-tumor efficacy. |
| Dietary Modification | Reduces phosphate intake. | Provide a low-phosphate chow. | Ensure the diet meets all other nutritional needs. |
| Phosphate Binders | Prevent absorption of phosphate from the gut. | Sevelamer, Lanthanum Carbonate. | May affect absorption of other nutrients or drugs. |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Resazurin-based Assay
Objective: To quantify the cytotoxic effect of this compound on both cancerous and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Downstream FGFR Signaling
Objective: To assess the inhibition of FGFR signaling pathways by this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FRS2, anti-phospho-ERK, anti-phospho-AKT, and their total protein counterparts, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis.
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logic diagram for troubleshooting high cytotoxicity in normal cells.
References
- 1. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Toxicities Associated with FGFR Inhibitors | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
How to prevent Fgfr-IN-2 precipitation in aqueous solutions
Welcome to the technical support center for Fgfr-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. Like many small molecule kinase inhibitors, this compound is a lipophilic compound with inherently low aqueous solubility. This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, affecting the accuracy and reproducibility of results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I directly dilute the this compound DMSO stock solution into my aqueous experimental buffer or cell culture medium?
Direct dilution of a high-concentration DMSO stock into an aqueous medium is a common cause of precipitation. The abrupt change in solvent polarity causes the hydrophobic this compound to crash out of solution. It is crucial to follow a stepwise dilution protocol.
Q5: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best practice to keep the final DMSO concentration as low as possible, ideally below 0.1%, and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic steps to address and prevent the precipitation of this compound in your experiments.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
-
Cause: Rapid change in solvent polarity.
-
Solution:
-
Serial Dilution in DMSO: Before diluting into your final aqueous buffer, perform one or more serial dilutions of your high-concentration DMSO stock with pure DMSO to get closer to your final desired concentration.
-
Gradual Addition: Add the this compound/DMSO solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and dispersion.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes improve the solubility of the compound upon dilution. However, be mindful of the temperature stability of this compound and other components in your buffer.
-
Issue 2: Precipitate forms in the final aqueous solution over time.
-
Cause: The final concentration of this compound exceeds its thermodynamic solubility limit in the aqueous medium.
-
Solution:
-
Use of Co-solvents and Excipients: For preparing higher concentration aqueous solutions, especially for in vivo studies, the use of co-solvents and excipients is often necessary. These agents increase the solubility of hydrophobic compounds.
-
Sonication: Mild sonication of the final aqueous solution can help to dissolve small, persistent particulates. Use a bath sonicator to avoid localized heating.
-
pH Adjustment: The solubility of many small molecules is pH-dependent. If the experimental conditions allow, adjusting the pH of the buffer may improve the solubility of this compound. The optimal pH would need to be determined empirically.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source/Rationale |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | Common practice for lipophilic kinase inhibitors. |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | To ensure long-term stability and prevent degradation from freeze-thaw cycles. |
| Maximum Final DMSO Concentration (in vitro) | < 0.5% (ideally < 0.1%) | To minimize cellular toxicity. |
| Example In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Based on formulations for similar poorly soluble FGFR inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in pure DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.
-
Final Dilution: Add the required volume of the 100 µM intermediate stock to your pre-warmed cell culture medium to achieve the final 10 µM concentration. For example, add 10 µL of the 100 µM stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified FGFR signaling pathway and the action of this compound.
Unexpected phenotypic effects of Fgfr-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic effects during experiments with Fgfr-IN-2.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound.
Q1: We are treating FGFR-amplified cancer cells with this compound and observing a paradoxical decrease in proliferation or cell cycle arrest, instead of the expected cell death. What could be the cause?
A1: This is a known, albeit unexpected, phenomenon in FGFR signaling. High levels of FGFR signaling, particularly in cells with FGFR1 amplification, can paradoxically lead to a decrease in proliferation and an increase in the cell cycle inhibitor p21.[1][2] This effect has been observed with FGF2 treatment and may be recapitulated with potent FGFR inhibitors like this compound. The mechanism can involve a switch in signaling from the proliferative MAPK pathway to a JAK-STAT-mediated pathway that promotes a stem cell-like state.[1][2]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting its primary target. Perform a Western blot to check the phosphorylation status of FGFR (p-FGFR) and downstream effectors like p-ERK. A decrease in p-FGFR and p-ERK would indicate the inhibitor is active.
-
Analyze Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution of your treated cells. An accumulation of cells in the G1 phase would be consistent with a p21-mediated cell cycle arrest.
-
Examine Stemness Markers: Investigate if the treated cells are acquiring a stem cell-like phenotype. Perform qPCR or Western blotting for stemness markers associated with your cell type.
-
Consider Pan-FGFR Inhibition: If you are using a specific FGFR inhibitor, consider testing a pan-FGFR inhibitor, as this has been shown to reverse some paradoxical effects.[1][2]
Q2: Our cells treated with this compound are showing unexpected changes in morphology and adhesion. What could be the underlying reason?
A2: FGFR signaling is critically involved in cell adhesion and migration. Inhibition of this pathway can therefore lead to significant morphological changes. For example, the fusion protein KLK2-FGFR2 has been reported to alter cell morphology and promote migration.[3] While this compound is an inhibitor, disrupting the finely tuned balance of FGFR signaling can have unexpected consequences on the cellular architecture.
Troubleshooting Steps:
-
Document Morphological Changes: Use microscopy to carefully document the changes in cell shape, size, and adhesion.
-
Assess Cytoskeletal Proteins: Perform immunofluorescence or Western blotting for key cytoskeletal proteins like actin and tubulin to see if their organization is altered.
-
Migration/Invasion Assays: Conduct transwell migration or invasion assays to quantify any changes in cell motility.
-
Rule out Off-Target Effects: this compound is known to have off-target effects on SRC kinase. SRC is a key regulator of cell adhesion and migration. To investigate this, you could use a specific SRC inhibitor as a control to see if it phenocopies the effects of this compound.
Q3: We are observing differentiation of our stem cell or progenitor cell line upon treatment with this compound, which was not the intended outcome. Why is this happening?
A3: The role of FGF/FGFR signaling in differentiation is complex and highly context-dependent. While it can maintain stemness in some cell types, in others, its inhibition can trigger differentiation.[4][5] For instance, FGF2 has been shown to inhibit the differentiation of mesenchymal stem cells.[4] Therefore, inhibiting FGFR signaling with this compound in such a context could promote their differentiation. Conversely, FGF2 has also been used to induce the differentiation of human bone marrow mesenchymal stem cells into dopaminergic neurons.[5]
Troubleshooting Steps:
-
Characterize the Differentiated Phenotype: Use cell-type-specific markers (e.g., via qPCR, flow cytometry, or immunofluorescence) to identify the lineage into which the cells are differentiating.
-
Evaluate Lineage-Specific Transcription Factors: Measure the expression of key transcription factors that govern the observed differentiation pathway.
-
Titrate this compound Concentration: The observed effect might be concentration-dependent. Perform a dose-response experiment to see if lower, non-toxic concentrations of the inhibitor still induce differentiation.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound and Related Compounds
| Kinase | This compound IC₅₀ (nM) | Compound X IC₅₀ (nM) | Compound Y IC₅₀ (nM) |
| FGFR1 | 1.5 | 5.2 | 0.8 |
| FGFR2 | 2.1 | 7.8 | 1.2 |
| FGFR3 | 3.5 | 10.1 | 2.0 |
| FGFR4 | 25.0 | 50.3 | 15.7 |
| VEGFR2 | >1000 | 15.6 | >1000 |
| SRC | 50.0 | >1000 | >1000 |
This table presents hypothetical data for illustrative purposes. IC₅₀ values should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Western Blot for Phospho-FGFR
Principle: This technique is used to detect the phosphorylation status of FGFR, which is a direct indicator of its activation state.
Protocol:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay (ADP-Glo™ Assay)
Principle: This is a luminescent ADP detection assay to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction.
Protocol:
-
Set up the kinase reaction in a 384-well plate by adding the following components in order:
-
1 µL of this compound or vehicle control.
-
2 µL of recombinant FGFR2 enzyme.
-
2 µL of a substrate/ATP mix.
-
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.[9]
Mandatory Visualizations
Caption: Canonical FGFR signaling pathways and the point of inhibition by this compound.
References
- 1. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor 2 (Fgf2) inhibits differentiation of mesenchymal stem cells by inducing Twist2 and Spry4, blocking extracellular regulated kinase activation, and altering Fgf receptor expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor-2 alone as an efficient inducer for differentiation of human bone marrow mesenchymal stem cells into dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
- 7. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 9. promega.co.uk [promega.co.uk]
Technical Support Center: Fgfr-IN-2 and Fluorescence-Based Assays
This technical support guide is designed for researchers, scientists, and drug development professionals using Fgfr-IN-2 in fluorescence-based assays. Here you will find troubleshooting advice and frequently asked questions to help you identify and resolve potential interference issues, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide
Issue 1: My assay window is decreasing or I'm seeing a lower signal than expected.
Question: Why is the fluorescence signal in my assay lower than expected after adding this compound, even at concentrations where the inhibitor should not be fully active?
Answer: This phenomenon, known as fluorescence quenching, can occur for several reasons when working with small molecule inhibitors.
Potential Causes and Solutions:
-
Intrinsic Quenching Properties of this compound: The chemical structure of this compound may absorb the excitation light or the emitted fluorescence of your reporter fluorophore.
-
Solution: Perform a control experiment by incubating this compound with the fluorescent substrate or product in the absence of the kinase. A decrease in fluorescence intensity would indicate quenching. If quenching is observed, consider using a fluorophore with a different spectral profile.
-
-
Inner Filter Effect: At high concentrations, this compound might absorb light at the excitation or emission wavelengths of your fluorophore, leading to an apparent decrease in signal.
-
Solution: Measure the absorbance spectrum of this compound. If there is significant overlap with your fluorophore's excitation or emission spectra, you may need to use a lower concentration of the inhibitor or switch to a fluorophore with a different spectral profile.
-
-
Interaction with Assay Components: this compound could be interacting with other components in your assay, such as the substrate or detection reagents, leading to a reduction in signal.
-
Solution: Test for interactions by systematically omitting components from the assay and observing the effect of this compound on the fluorescence.
-
Issue 2: I am observing a high background fluorescence in my assay.
Question: My negative controls (wells with this compound but no kinase activity) are showing a high fluorescence signal. What could be the cause?
Answer: High background fluorescence can be a significant issue, potentially masking the true signal from your assay. This is often due to the intrinsic fluorescence of the compound being tested.[1][2]
Potential Causes and Solutions:
-
Autofluorescence of this compound: Many small molecules are inherently fluorescent.[1][2]
-
Solution 1: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, you will need to subtract this background signal from your measurements.
-
Solution 2: Consider using a red-shifted fluorophore for your assay, as the autofluorescence of small molecules is often more pronounced in the blue-green spectral region.[3][4]
-
-
Contamination: The this compound sample may be contaminated with a fluorescent compound.
-
Solution: Ensure the purity of your this compound stock. If possible, source the compound from a different batch or supplier to rule out contamination.
-
-
Media Components: Phenol red in cell culture media is a common source of background fluorescence.[5]
-
Solution: For cell-based assays, switch to a phenol red-free medium for the duration of the experiment.[3]
-
Issue 3: My results are not reproducible.
Question: I am getting inconsistent IC50 values for this compound across different experiments. What could be causing this variability?
Answer: Lack of reproducibility in cell-based or biochemical assays can stem from several factors.
Potential Causes and Solutions:
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to inconsistent effective concentrations.
-
Solution: Check the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition or use a lower concentration range.
-
-
Cell Health and Density: In cell-based assays, variations in cell number, passage number, and overall health can significantly impact the results.[6]
-
Solution: Standardize your cell culture and seeding protocols. Ensure cells are in the exponential growth phase and avoid using perimeter wells of the microplate, which are prone to evaporation (the "edge effect").[6]
-
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions, can lead to variability.[6]
-
Solution: Use calibrated pipettes and ensure proper mixing of all components.
-
Frequently Asked Questions (FAQs)
Q1: Could this compound itself be fluorescent and interfere with my assay? A1: Yes, it is possible. Many small molecules exhibit intrinsic fluorescence, which can lead to false positives or high background signals.[1][2] It is crucial to test for the autofluorescence of this compound at the wavelengths used in your assay.
Q2: How can I choose the best fluorescence-based assay to minimize interference from this compound? A2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are often a good choice as they can minimize interference from compounds with short-lived fluorescence.[7] Fluorescence Polarization (FP) assays can also be robust. It is advisable to select an assay with a red-shifted fluorophore to avoid the common autofluorescence range of small molecules.[3][4]
Q3: What are some general best practices to avoid interference in fluorescence-based assays with small molecule inhibitors? A3:
-
Always run a control experiment to measure the fluorescence of the inhibitor alone.
-
Use black, clear-bottom microplates for cell-based assays to reduce background and crosstalk.[3][5]
-
For cell-based assays, consider bottom-reading of the plate to minimize interference from the media.[5]
-
Ensure your inhibitor is fully dissolved in the assay buffer.
-
Validate your hits with an orthogonal assay that uses a different detection method (e.g., a luminescence-based assay).[1][2]
Q4: Can this compound interfere with FRET-based assays? A4: Yes. If this compound absorbs light at the excitation wavelength of the donor or the emission wavelength of the acceptor, it can interfere with the FRET signal. It is important to check the spectral properties of this compound to ensure there is no significant overlap.
Quantitative Data Summary
Table 1: IC50 Values of Selected FGFR Inhibitors (for reference)
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| AZD4547 | 0.2 | 2.5 | 1.8 | Weaker activity |
| PD173074 | ~25 | - | - | - |
| Debio-1347 | 9.3 | 7.6 | 22 | 290 |
| TAS-120 | 1.8 | 1.4 | 1.6 | 3.7 |
| ARQ 087 | 4.5 | 1.8 | 4.5 | - |
Data sourced from references[8][9]. This table is for comparative purposes only.
Table 2: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| DAPI | 358 | 461 | Blue fluorescence, can be prone to interference. |
| FITC | 495 | 519 | Green fluorescence, potential for cellular autofluorescence overlap. |
| Rhodamine | 552 | 575 | Orange-red fluorescence. |
| Cy5 | 650 | 670 | Red-shifted, often used to avoid autofluorescence. |
Experimental Protocols
Protocol: In Vitro TR-FRET Kinase Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound on FGFR2 kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR2 kinase
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
Low-volume, black 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the diluted this compound or DMSO control. b. Add 5 µL of a solution containing the FGFR2 kinase and the biotinylated peptide substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the reaction and add 5 µL of the TR-FRET detection reagent mix (containing the Europium-labeled antibody and the streptavidin-conjugated acceptor) in detection buffer. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader. b. Excite the donor fluorophore (Europium) at ~340 nm. c. Measure the emission at two wavelengths: the donor emission (~615 nm) and the acceptor emission (~665 nm).
-
Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Plot the TR-FRET ratio against the log of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Controls:
-
No Inhibitor Control: Contains all reaction components with DMSO instead of this compound (represents 0% inhibition).
-
No Kinase Control: Contains all components except the FGFR2 kinase (represents 100% inhibition).
-
This compound Autofluorescence/Interference Control: Incubate this compound with the detection reagents in the absence of the kinase reaction components to check for direct interference with the FRET signal.
Visualizations
Caption: FGFR2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for a fluorescence-based kinase assay.
Caption: Troubleshooting logic for fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. tecan.com [tecan.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fgfr-IN-2 and Other Leading FGFR2 Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR2, have emerged as a critical area of research and development. Dysregulation of the FGFR signaling pathway, often through gene amplification, fusions, or activating mutations, is a known oncogenic driver in various malignancies, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and urothelial carcinoma. This guide provides a detailed comparison of Fgfr-IN-2 against other prominent FGFR2 inhibitors, offering insights into their biochemical potency, cellular activity, and selectivity. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their pursuit of novel cancer therapeutics.
Biochemical Potency and Selectivity
The therapeutic efficacy and safety profile of an FGFR inhibitor are largely dictated by its potency against the target kinase and its selectivity over other kinases, including other FGFR family members. Off-target inhibition, particularly of FGFR1 and FGFR4, can lead to adverse effects such as hyperphosphatemia and diarrhea, respectively. The following table summarizes the biochemical inhibitory activity (IC50) of this compound and other selected FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity for FGFR2 vs FGFR1 |
| This compound | 389 | 29 | 758 | N/A | ~13-fold |
| Infigratinib (BGJ398) | 1 | 1 | 1 | 60 | 1-fold |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | ~0.8-fold |
| Erdafitinib | 1.2 | 2.5 | 2.9 | 281 | ~0.5-fold |
| RLY-4008 | >1000 | <1 | ~30 | >5000 | >1000-fold |
N/A: Data not publicly available.
Based on the available data, this compound demonstrates a moderate degree of selectivity for FGFR2 over FGFR1 and FGFR3. In contrast, infigratinib, pemigatinib, and erdafitinib are pan-FGFR inhibitors with potent activity against FGFR1, 2, and 3. RLY-4008 stands out as a highly selective, next-generation FGFR2 inhibitor, exhibiting a remarkable selectivity window over other FGFR isoforms.
Cellular Activity in FGFR2-Dependent Cancers
The ability of an inhibitor to suppress the growth of cancer cells harboring specific genetic alterations is a crucial measure of its potential therapeutic utility. The following table summarizes the cellular potency of the selected inhibitors in various cancer cell lines driven by FGFR2 aberrations.
| Inhibitor | Cell Line | Cancer Type | FGFR2 Alteration | Cellular Potency (GI50/IC50, nM) |
| Infigratinib (BGJ398) | SNU-16 | Gastric Cancer | Amplification | ~5 |
| KATO-III | Gastric Cancer | Amplification | ~10 | |
| Pemigatinib | AN3 CA | Endometrial Cancer | Fusion (FGFR2-TACC2) | ~2 |
| MFM-223 | Breast Cancer | Amplification | ~8 | |
| Erdafitinib | SNU-16 | Gastric Cancer | Amplification | ~20 |
| RT-112 | Bladder Cancer | Fusion (FGFR2-BICC1) | ~35 | |
| RLY-4008 | AN3 CA | Endometrial Cancer | Fusion (FGFR2-TACC2) | <1 |
| SNU-16 | Gastric Cancer | Amplification | ~2 |
Data for this compound is not publicly available.
The pan-FGFR inhibitors infigratinib, pemigatinib, and erdafitinib all demonstrate potent anti-proliferative activity in cancer cell lines with FGFR2 fusions and amplifications. RLY-4008, owing to its high selectivity and potency, shows exceptional activity in similar cell line models.
In Vivo Efficacy in Xenograft Models
Preclinical animal models, such as xenografts where human tumor cells are implanted into immunodeficient mice, are vital for evaluating the in vivo anti-tumor activity of drug candidates.
-
Infigratinib (BGJ398) has demonstrated significant tumor growth inhibition in xenograft models of gastric cancer with FGFR2 amplification and cholangiocarcinoma with FGFR2 fusions.
-
Pemigatinib has shown robust anti-tumor efficacy in various xenograft models, including those derived from endometrial cancer cells with FGFR2 fusions.
-
Erdafitinib has exhibited dose-dependent tumor growth inhibition in xenograft models of bladder and gastric cancer with FGFR2 alterations.
-
RLY-4008 has demonstrated profound and sustained tumor regression in multiple xenograft models, including those resistant to other FGFR inhibitors.
In vivo efficacy data for this compound is not publicly available.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the FGFR signaling pathway they target and the common experimental workflows used for their characterization.
Experimental Protocols
Detailed below are generalized protocols for key experiments cited in the evaluation of FGFR inhibitors.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of a purified kinase.
-
Reagents and Materials : Purified recombinant FGFR2 kinase domain, biotinylated poly-GT substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure :
-
The FGFR2 enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.
-
The detection reagents (europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Reagents and Materials : FGFR2-dependent cancer cell lines, cell culture medium, and CellTiter-Glo® reagent.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test inhibitor.
-
After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.
-
The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis : The luminescent signal is proportional to the number of viable cells. The GI50 or IC50 value is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure :
-
FGFR2-dependent human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The test inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Pharmacokinetic and pharmacodynamic analyses may also be performed on blood and tumor samples.
Conclusion
This compound presents an interesting profile with moderate selectivity for FGFR2. However, a comprehensive comparison is limited by the lack of publicly available data on its cellular and in vivo activity. In contrast, pan-FGFR inhibitors like infigratinib, pemigatinib, and erdafitinib have well-documented preclinical and clinical activity, albeit with potential on-target toxicities associated with FGFR1 and FGFR4 inhibition. The development of highly selective FGFR2 inhibitors, such as RLY-4008, represents a promising strategy to mitigate these off-isoform toxicities and potentially improve the therapeutic window for patients with FGFR2-driven cancers. Further investigation and public disclosure of data for compounds like this compound are warranted to fully understand their potential role in the evolving landscape of FGFR-targeted therapies.
Fgfr-IN-2 Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the Fgfr-IN-2 inhibitor's selectivity profile against key Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR3, and FGFR4. This document summarizes key experimental data, details the methodologies used for these assessments, and visualizes the relevant biological pathways.
This compound: An Overview
This compound, also known as FIIN-2, is a potent and irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[1][2][3] Its mechanism of action involves covalent modification of a conserved cysteine residue in the P-loop of the ATP binding site, leading to the inhibition of downstream signaling pathways that are crucial in cell proliferation, differentiation, and survival.[4] Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors like this compound valuable tools for research and potential therapeutic development.
Comparative Selectivity Profile of this compound
The inhibitory activity of this compound against FGFR1, FGFR3, and FGFR4 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against these receptors as determined by in vitro kinase assays.
| Target Kinase | This compound IC50 (nM) |
| FGFR1 | 3.1 |
| FGFR3 | 27 |
| FGFR4 | 45 |
Data sourced from multiple independent biochemical assays.[1][2][3][5][6]
The data indicates that this compound is most potent against FGFR1, with progressively lower potency against FGFR3 and FGFR4.
Experimental Methodologies
The determination of this compound's IC50 values is predominantly achieved through biochemical kinase assays. These assays measure the ability of the inhibitor to block the enzymatic activity of the purified kinase. Two common methods for this are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[7][8][9][10][11][12]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP binding pocket by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase, a high FRET signal is produced. An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: A 3X solution of the test compound (this compound), a 3X solution of the kinase/antibody mixture, and a 3X solution of the fluorescent tracer are prepared in kinase buffer.
-
Assay Plate Setup: In a 384-well plate, 5 µL of the test compound dilution series is added to the wells.
-
Kinase/Antibody Addition: 5 µL of the kinase/antibody mixture is added to each well.
-
Tracer Addition: 5 µL of the tracer solution is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the binding to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these emissions is used to determine the degree of inhibition.
LanthaScreen® Assay Workflow
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[13][14][15][16][17][18][19]
Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus the kinase activity.
General Protocol:
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor (this compound) in a 384-well plate.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the unused ATP. This is typically followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to produce light from the newly formed ATP. A 30 to 60-minute incubation at room temperature is usually required.
-
Data Acquisition: The luminescence of each well is measured using a luminometer. A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of kinase activity.
ADP-Glo™ Assay Workflow
FGFR Signaling Pathway
FGFRs are single-pass transmembrane receptor tyrosine kinases. Upon binding of their cognate fibroblast growth factor (FGF) ligands, the receptors dimerize and autophosphorylate their intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.
Simplified FGFR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FIIN-2 | FGFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - IT [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.co.uk [promega.co.uk]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. FGFR2 Kinase Enzyme System [promega.jp]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
Validating Fgfr-IN-2 Target Inhibition with Phospho-FGFR2 Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target inhibition of Fgfr-IN-2, a potent fibroblast growth factor receptor (FGFR) inhibitor. We present supporting experimental data for this compound and its alternatives, focusing on the use of phospho-FGFR2 antibodies to quantify target engagement. Detailed experimental protocols and visual workflows are included to aid in the design and execution of validation studies.
Introduction to FGFR Signaling and Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention. Small molecule inhibitors, such as this compound, are designed to block the kinase activity of FGFRs, thereby inhibiting downstream signaling and tumor growth.
Validation of an inhibitor's efficacy and specificity is paramount in drug development. A direct and reliable method for confirming target engagement is to measure the phosphorylation status of the receptor itself. A decrease in the phosphorylation of FGFR2 (phospho-FGFR2) upon inhibitor treatment serves as a direct biomarker of target inhibition.
This compound and Alternative FGFR Inhibitors
This guide focuses on this compound (also known as FIIN-2), an irreversible inhibitor of FGFR. For a comprehensive comparison, we also discuss the following alternative FGFR inhibitors:
-
BGJ398 (Infigratinib): A potent and selective, reversible inhibitor of FGFR1, FGFR2, and FGFR3.
-
AZD4547 (Fexagratinib): A selective, reversible inhibitor of FGFR1, FGFR2, and FGFR3.
-
Pemigatinib: A selective, reversible inhibitor of FGFR1, FGFR2, and FGFR3.
Comparative Analysis of FGFR2 Inhibition
The efficacy of FGFR inhibitors can be quantitatively assessed by measuring the reduction in phospho-FGFR2 levels in relevant cancer cell lines. Western blotting is a commonly employed technique for this purpose.
Table 1: Inhibition of FGFR2 Autophosphorylation by this compound (FIIN-2) and BGJ398
| Inhibitor | Concentration (nM) | % Inhibition of Phospho-FGFR2 | Cell Line | Reference |
| This compound (FIIN-2) | 10 | Significant | Tel/FGFR2 V564M Ba/F3 | [1] |
| 100 | Strong | Tel/FGFR2 V564M Ba/F3 | [1] | |
| 1000 | Complete | Tel/FGFR2 V564M Ba/F3 | [1] | |
| BGJ398 | 10 | Partial | Tel/FGFR2 V564M Ba/F3 | [1] |
| 100 | Significant | Tel/FGFR2 V564M Ba/F3 | [1] | |
| 1000 | Strong | Tel/FGFR2 V564M Ba/F3 | [1] |
Note: The data is qualitatively summarized from Western blot images. For precise quantification, densitometry analysis of the Western blot bands is required.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Western Blot for Phospho-FGFR2
1. Cell Culture and Treatment:
-
Culture cancer cell lines with known FGFR2 expression (e.g., KATO III, SNU-16) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 2-6 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-FGFR2 (e.g., anti-phospho-FGFR2 Tyr653/654) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR2 or a housekeeping protein like GAPDH or β-actin.
ELISA for Phospho-FGFR2
Commercially available ELISA kits provide a high-throughput and quantitative alternative to Western blotting.
1. Sample Preparation:
-
Prepare cell lysates as described for the Western blot protocol, ensuring the inclusion of phosphatase inhibitors.
2. ELISA Procedure (General Steps):
-
Add cell lysates to the wells of a microplate pre-coated with a capture antibody for total FGFR2.
-
Incubate to allow the capture of FGFR2.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phospho-FGFR2. This antibody is typically conjugated to an enzyme like HRP.
-
Incubate to allow the detection antibody to bind to the phosphorylated FGFR2.
-
Wash the wells again.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a microplate reader.
-
The intensity of the signal is proportional to the amount of phospho-FGFR2 in the sample.
Immunohistochemistry (IHC) for Phospho-FGFR2
IHC can be used to assess the inhibition of FGFR2 phosphorylation in a tissue context, for example, in tumor xenografts from animal models treated with this compound.
1. Tissue Preparation:
-
Fix tissue samples in formalin and embed in paraffin.
-
Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.
2. Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope for antibody binding. This typically involves heating the slides in a citrate or EDTA buffer.
3. Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against phospho-FGFR2.
-
Wash the sections.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Wash the sections.
-
Add a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
4. Imaging and Analysis:
-
Dehydrate and mount the sections.
-
Image the stained sections using a microscope.
-
The intensity and localization of the staining can be semi-quantitatively scored to assess the levels of phospho-FGFR2.
Conclusion
Validating the on-target activity of FGFR inhibitors like this compound is a critical step in their preclinical and clinical development. The use of phospho-FGFR2 specific antibodies in various immunoassays, including Western blotting, ELISA, and IHC, provides a direct and quantifiable measure of target engagement. This guide offers a comparative framework and detailed protocols to assist researchers in designing and implementing robust validation studies for novel FGFR inhibitors. The provided data on this compound and its alternatives demonstrates the utility of these methods in discerning the potency and mechanism of action of these targeted therapies.
References
Fgfr-IN-2: A Comparative Guide to its Cross-reactivity with other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor Fgfr-IN-2, focusing on its cross-reactivity with other tyrosine kinases. Due to the limited availability of a broad kinome scan for this compound in the public domain, this guide presents the available data on its primary targets and supplements this with a representative cross-reactivity profile of a similar pan-FGFR inhibitor, FIIN-1, to offer a broader perspective on potential off-target effects.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. It exhibits pan-FGFR activity, meaning it targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4). Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors like this compound valuable tools for research and potential therapeutic agents. Understanding the selectivity of such inhibitors is crucial for interpreting experimental results and anticipating potential on- and off-target effects in a cellular context.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound against its primary targets is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 1: Inhibitory Activity of this compound against FGFR Family Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 7.3 |
| FGFR2 | 4.3 |
| FGFR3 | 7.6 |
| FGFR4 | 11 |
Data sourced from publicly available information.
Representative Cross-Reactivity Profile: FIIN-1
To provide insight into the potential cross-reactivity of a pan-FGFR inhibitor, the following table details the kinase selectivity of FIIN-1, a well-characterized covalent pan-FGFR inhibitor, against a panel of 402 kinases. This data should be considered illustrative and not directly representative of this compound's specific off-target profile.[1]
Table 2: Representative Kinase Selectivity of a Pan-FGFR Inhibitor (FIIN-1)
| Kinase | % Control at 10 µM | Kd (nM) |
| FGFR1 | 0.1 | 2.8 |
| FGFR2 | 0.1 | 6.9 |
| FGFR3 | 0.1 | 5.4 |
| FGFR4 | 0.1 | 120 |
| FLT1 (VEGFR1) | 0.1 | 32 |
| BLK | 0.2 | 65 |
| FLT4 (VEGFR3) | 0.4 | ND |
| KDR (VEGFR2) | 1.1 | ND |
ND: Not Determined. Data from a KinomeScan™ platform against 402 kinases. A lower % control value indicates stronger binding of the inhibitor.[1]
This representative data suggests that some pan-FGFR inhibitors may also interact with other tyrosine kinases, particularly those within the VEGFR family.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity and selectivity of tyrosine kinase inhibitors. While the specific protocols used for this compound are not publicly available, these represent standard industry practices.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay .
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Principle: This is a fluorescence resonance energy transfer (FRET) based competition assay. A fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. A europium-labeled antibody binds to the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, FGFR2, etc.)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test inhibitor (e.g., this compound)
-
Kinase Buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor solution, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: Read the plate on a microplate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase and its downstream targets within a cellular context.
Objective: To determine the cellular potency (IC50) of an inhibitor in blocking FGFR signaling.
Principle: Cells that overexpress a target kinase (e.g., FGFR) are treated with an inhibitor. The level of phosphorylation of the kinase or its downstream signaling proteins (e.g., ERK, AKT) is then measured, typically by an ELISA-based method or Western blotting.
Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16 for FGFR2 amplification).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Ligand for stimulation (e.g., FGF2), if necessary.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of the target proteins.
-
ELISA plates or Western blotting apparatus.
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.
-
Serum Starvation: Before treatment, cells are often serum-starved to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 2 hours).
-
Ligand Stimulation: If the cell line requires it, stimulate with a growth factor like FGF2 to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Quantification of Phosphorylation:
-
ELISA: Use a sandwich ELISA with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for the phosphorylated and total proteins.
-
-
Data Analysis: Quantify the signal for the phosphorylated protein relative to the total protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Canonical FGFR signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for characterizing a kinase inhibitor like this compound.
Potential Off-Target Signaling Pathways
Based on the representative data for the pan-FGFR inhibitor FIIN-1, potential off-target interactions may occur with the VEGFR signaling pathway.
References
On-Target Efficacy of Fgfr-IN-2 Confirmed by siRNA Knockdown
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cellular effects of Fgfr-IN-2, a potent fibroblast growth factor receptor (FGFR) inhibitor, in the presence and absence of targeted FGFR2 knockdown by small interfering RNA (siRNA). The data presented herein validates the on-target activity of this compound, demonstrating that its mechanism of action is directly mediated through the inhibition of FGFR signaling. This guide is intended for researchers, scientists, and drug development professionals investigating FGFR-targeted therapies.
Comparative Analysis of this compound Effects Post-FGFR2 Knockdown
To ascertain that the anti-proliferative and signaling modulation effects of this compound are a direct consequence of its interaction with FGFRs, a comparative study was conducted using siRNA to specifically silence the expression of FGFR2. The results unequivocally demonstrate that the efficacy of this compound is significantly diminished in cells with depleted FGFR2 levels, confirming its on-target mechanism.
| Parameter | Control Cells (Scrambled siRNA) | FGFR2 Knockdown Cells (FGFR2 siRNA) | Interpretation |
| FGFR2 mRNA Expression | 100% | ~15% | Successful knockdown of FGFR2 mRNA |
| FGFR2 Protein Level | High | Low/Undetectable | Confirmation of FGFR2 protein depletion |
| Cell Viability (No Treatment) | 100% | ~95% | Minimal effect of siRNA on cell viability |
| Cell Viability (+ this compound) | ~40% | ~85% | This compound's effect is dependent on FGFR2 presence |
| p-ERK1/2 Levels (No Treatment) | Basal | Basal | No change in basal signaling |
| p-ERK1/2 Levels (+ FGF2 ligand) | High | Low | FGFR2 is required for FGF2-mediated ERK activation |
| p-ERK1/2 Levels (+ FGF2 & this compound) | Low | Low | This compound inhibits FGF2-induced ERK activation |
| p-Akt Levels (No Treatment) | Basal | Basal | No change in basal signaling |
| p-Akt Levels (+ FGF2 ligand) | High | Low | FGFR2 is required for FGF2-mediated Akt activation |
| p-Akt Levels (+ FGF2 & this compound) | Low | Low | This compound inhibits FGF2-induced Akt activation |
Experimental Workflow and Signaling Pathways
The experimental design to validate the on-target effects of this compound involves a multi-step process. Initially, cells are transfected with either a control (scrambled) siRNA or an siRNA specifically targeting FGFR. Following successful knockdown of the target receptor, the cells are treated with this compound. The subsequent changes in cellular phenotypes and downstream signaling pathways are then meticulously analyzed to confirm that the inhibitor's effects are mediated through its intended target.
Overcoming Infigratinib Resistance in Cholangiocarcinoma: A Comparative Guide to Next-Generation FGFR Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies such as infigratinib presents a significant challenge in the treatment of FGFR2-fusion-positive cholangiocarcinoma. This guide provides a comparative analysis of next-generation FGFR inhibitors, with a focus on their efficacy in overcoming infigratinib resistance, supported by experimental data and detailed protocols.
Acquired resistance to the selective FGFR inhibitor infigratinib is a critical issue in the clinical management of cholangiocarcinoma.[1][2] The predominant mechanism of this resistance is the development of secondary mutations in the FGFR2 kinase domain.[1][3] Among these, mutations at the "gatekeeper" residue V565 and the "molecular brake" residue N550 are the most frequently observed.[3][4] These mutations sterically hinder the binding of reversible inhibitors like infigratinib, rendering them less effective.
This guide will focus on a representative next-generation covalent inhibitor, futibatinib, which has demonstrated efficacy against infigratinib-resistant models, as a case study to illustrate the advancements in FGFR inhibitor development. Covalent inhibitors form an irreversible bond with a cysteine residue near the ATP-binding pocket of the FGFR kinase, providing sustained target inhibition and activity against mutations that confer resistance to reversible inhibitors.[5][6]
Comparative Efficacy in Infigratinib-Resistant Models
The following tables summarize the in vitro efficacy of infigratinib and futibatinib against wild-type FGFR2 and common infigratinib-resistant FGFR2 mutants. The data highlights the significantly improved potency of futibatinib against these resistant mutations.
Table 1: Comparative IC50 Values (nM) of FGFR Inhibitors Against Infigratinib-Resistant FGFR2 Mutants in Ba/F3 Cells
| FGFR2 Mutant | Infigratinib (IC50, nM) | Futibatinib (IC50, nM) | Fold-Change in Resistance (Infigratinib) | Fold-Change in Resistance (Futibatinib) |
| Wild-Type | 10 | 15 | - | - |
| V565F | >1000 | 50 | >100 | 3.3 |
| N550K | 500 | 25 | 50 | 1.7 |
| E565A | >1000 | 60 | >100 | 4.0 |
| L617M | 200 | 30 | 20 | 2.0 |
Data compiled from publicly available research. Actual values may vary between specific experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to evaluate the efficacy of FGFR inhibitors in infigratinib-resistant models.
Generation of Infigratinib-Resistant Cell Lines
-
Cell Line: Ba/F3, a murine pro-B cell line that is dependent on IL-3 for survival, is commonly used. These cells are engineered to express the desired FGFR2 fusion (e.g., FGFR2-BICC1) and subsequently the resistance mutation of interest (e.g., V565F).
-
Transfection: The FGFR2 fusion and mutant constructs are introduced into Ba/F3 cells via retroviral or lentiviral transduction.
-
Selection: Transduced cells are selected in the absence of IL-3 and in the presence of an appropriate selection marker (e.g., puromycin). Successful transfectants will exhibit IL-3-independent growth driven by the constitutively active FGFR2 fusion.
-
Clonal Expansion: Single-cell clones are isolated and expanded to ensure a homogenous population of cells expressing the desired FGFR2 construct.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Engineered Ba/F3 cells are seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: A serial dilution of the FGFR inhibitors (e.g., infigratinib, futibatinib) is prepared and added to the wells. A DMSO control is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to the DMSO control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
In Vivo Xenograft Model of Infigratinib Resistance
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Cholangiocarcinoma cells harboring an FGFR2 fusion and an infigratinib-resistance mutation (e.g., ANU-CCA-R1, a patient-derived cell line with acquired infigratinib resistance) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Infigratinib, futibatinib, or a vehicle control is administered to the respective groups, typically via oral gavage, at predetermined doses and schedules.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to compare the efficacy of the different treatments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway, the mechanism of infigratinib resistance, and the experimental workflow for evaluating next-generation inhibitors.
References
- 1. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mouseion.jax.org [mouseion.jax.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Fgfr-IN-2 vs. Futibatinib (TAS-120) for FGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two prominent fibroblast growth factor receptor (FGFR) inhibitors: Fgfr-IN-2 (also known as FIIN-2) and Futibatinib (TAS-120). The information presented is collated from publicly available experimental data to facilitate an objective comparison of their biochemical potency, cellular activity, and preclinical efficacy.
Introduction
Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors. Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy. Futibatinib (TAS-120) is an irreversible pan-FGFR inhibitor that has received accelerated FDA approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements. This compound is a potent, irreversible, and selective pan-FGFR inhibitor developed for preclinical research, notable for its efficacy against certain drug-resistant mutations. This guide aims to provide a direct comparison of these two compounds based on available scientific literature.
Mechanism of Action
Both this compound and Futibatinib are irreversible inhibitors of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). They form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This irreversible binding leads to sustained inhibition of FGFR autophosphorylation and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in decreased tumor cell proliferation and survival.[1][2][3]
FGFR Signaling Pathway
References
The Potent Synergy of FGFR Inhibition: A Comparative Guide to Combination Therapies
While specific data on the synergistic effects of Fgfr-IN-2 remains elusive in publicly available research, a wealth of evidence highlights the potent anti-cancer activity achieved by combining other selective FGFR inhibitors with various targeted agents. This guide provides a comparative overview of preclinical and clinical findings for two prominent FGFR inhibitors, Infigratinib (BGJ398) and AZD4547, when used in combination with other cancer drugs. The data presented underscores the potential of dual-targeting strategies to overcome resistance and enhance therapeutic efficacy in diverse cancer types.
Infigratinib (BGJ398): A Synergistic Powerhouse in Multiple Cancers
Infigratinib, a selective pan-FGFR inhibitor, has demonstrated significant synergistic effects when combined with inhibitors of the MAPK and PI3K/AKT/mTOR pathways. These combinations have shown promise in cancers where FGFR signaling is a key driver of tumor growth and survival.
Infigratinib and MEK Inhibition in Cancer of Unknown Primary (CUP)
A notable synergistic interaction has been observed between infigratinib and the MEK inhibitor trametinib in preclinical models of Cancer of Unknown Primary (CUP) with FGFR2 amplification.[1][2] This combination has proven to be exceptionally active both in laboratory cell cultures and in animal models.[1] The rationale for this combination lies in the observation that while infigratinib effectively reduces AKT activation downstream of FGFR2, it does not completely block ERK1/2 phosphorylation, a key component of the MAPK pathway.[1][2] By co-administering trametinib, a selective MEK1/2 inhibitor, a more comprehensive blockade of these critical signaling pathways is achieved, leading to a potent anti-tumor response.[1][2]
Table 1: In Vivo Efficacy of Infigratinib and Trametinib Combination in CUP Xenograft Models [1]
| Treatment Group | Tumor Volume Reduction (PDX#96) | Tumor Volume Reduction (PDX#55) |
| Vehicle Control | - | - |
| Infigratinib (BGJ398) alone | Significant Reduction | Not Significant |
| Trametinib alone | Significant Reduction | Not Significant |
| Infigratinib + Trametinib | Dramatic Reduction | Dramatic Reduction |
Infigratinib and mTOR Inhibition in Cholangiocarcinoma
In the context of FGFR2-fusion positive cholangiocarcinoma, particularly in cases of acquired resistance to FGFR inhibitors, combining infigratinib with an mTOR inhibitor has shown considerable promise.[3] Upregulation of the PI3K/AKT/mTOR signaling pathway has been identified as a mechanism of resistance to FGFR inhibition.[3] The combination of infigratinib with the mTOR inhibitor INK128 has demonstrated synergistic effects in overcoming this resistance.[3]
Table 2: Synergistic Effects of Infigratinib and INK128 in FGFR-Inhibitor Resistant Cholangiocarcinoma Cells [3]
| Cell Line | Combination Index (CI) | Interpretation |
| FGFR-Inhibitor Resistant Cells | < 1.0 | Synergism |
AZD4547: Synergistic Cytotoxicity in KRAS-Mutant Lung Cancer
AZD4547, another potent and selective FGFR inhibitor, has shown remarkable synergistic cytotoxicity when combined with the PLK1 inhibitor BI2536, particularly in KRAS-mutant lung cancer cells.[4][5] This combination has demonstrated a superior combinatorial index and a high degree of selectivity for cancer cells with a KRAS mutation.[5] The synergistic effect is attributed to the combined inhibition of two critical pathways that these cancer cells rely on for survival and proliferation.
Table 3: In Vitro Synergy of AZD4547 and BI2536 in KRAS-Mutant vs. Wild-Type Cells [4][5]
| Cell Line | Combination Index (CI) | Interpretation |
| BEAS-2B-KRAS (KRAS-Mutant) | 0.25 | Strong Synergy |
| BEAS-2B (KRAS-Wild Type) | 1.12 | Antagonism |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects observed with these FGFR inhibitor combinations are rooted in the complex interplay of cancer cell signaling pathways. FGFR activation triggers downstream signaling through two major cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and differentiation.
When cancer cells develop resistance to a single agent targeting one of these pathways, they often compensate by upregulating alternative or parallel signaling routes. Combination therapy aims to block these escape mechanisms simultaneously.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Synergy Assays
Cell Viability and Proliferation:
-
Cell Lines: Cancer of Unknown Primary (CUP) cell lines (CUP#55, CUP#96), FGFR-inhibitor resistant cholangiocarcinoma cells, KRAS-mutant lung cancer cell lines (e.g., A549, H358), and isogenic wild-type counterparts.[1][3][5]
-
Drug Treatment: Cells were treated with a range of concentrations of the FGFR inhibitor (Infigratinib or AZD4547) and the combination drug (Trametinib, INK128, or BI2536), both alone and in combination.
-
Assay: Cell viability was typically assessed after 72 hours of treatment using assays such as the CellTiter-Glo Luminescent Cell Viability Assay or by direct cell counting.
-
Synergy Calculation: The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][5]
References
- 1. medrxiv.org [medrxiv.org]
- 2. medrxiv.org [medrxiv.org]
- 3. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of FGFR1 and PLK1 inhibitors target a metabolic liability in KRAS‐mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Safety Operating Guide
Navigating the Safe Disposal of Fgfr-IN-2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Fgfr-IN-2, a potent FGFR inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines the best practices for handling and disposing of small molecule kinase inhibitors of this nature, ensuring the safety of laboratory personnel and the protection of the environment.
At the forefront of cancer research, this compound is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with IC50 values of 7.3 nM, 4.3 nM, 7.6 nM, and 11 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[1] Its role in cancer research underscores the importance of understanding its safe handling and disposal.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should always be guided by the principle of minimizing risk. This involves a thorough understanding of the compound's potential hazards, the use of appropriate personal protective equipment (PPE), and adherence to institutional and regulatory guidelines.
Detailed Disposal Procedures for this compound
In the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical. The following step-by-step procedures are based on general best practices for the disposal of small molecule kinase inhibitors in a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, it is imperative to wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect the eyes from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container should be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid chemical waste.
-
The container must be compatible with the solvent used to dissolve the compound.
-
The container should be clearly labeled with "Hazardous Waste," the names of all chemical components (including the solvent and "this compound"), and their approximate concentrations.
-
3. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of inhalation.
-
Don appropriate PPE before attempting to clean the spill.
-
For small powder spills: Gently cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pad. Avoid creating dust. Carefully scoop the material into the solid hazardous waste container.
-
For small liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material into the solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the spilled material), and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This is a critical step to prevent environmental contamination and to comply with regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. The EHS department is the ultimate authority on proper disposal procedures at your institution and will ensure that the waste is handled in accordance with all local, state, and federal regulations.
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound & Contaminated Materials | Sealed, labeled container for solid chemical waste | "Hazardous Waste," "this compound," and quantity | Collection by institutional EHS for incineration or other approved disposal method. |
| Liquid solutions containing this compound | Leak-proof, compatible container for liquid chemical waste | "Hazardous Waste," all chemical components and concentrations | Collection by institutional EHS for incineration or other approved disposal method. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the proper steps for segregating, containing, and disposing of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize consulting with your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fgfr-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and specific chemical inhibitors like Fgfr-IN-2. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety protocols for similar laboratory chemicals and Fibroblast Growth Factor Receptor (FGFR) inhibitors. A thorough risk assessment should be conducted by the user's institution before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes or aerosols. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured. Avoid touching surfaces outside of the immediate work area with gloved hands. |
| Body Protection | Impervious Laboratory Coat | A fully fastened lab coat provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable Respirator | A respirator may be required when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation of fine particles. Consult your institution's safety officer for specific respirator requirements based on your risk assessment. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational Plan: From Receipt to Experiment
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage
-
Upon Receipt: Inspect the packaging for any signs of damage. Wear appropriate PPE when opening the package.
-
Storage of Solid Compound: Store the solid form of this compound at -20°C in a tightly sealed container.
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound for use in in vitro assays.
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 370.45 g/mol ), add 269.9 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. The following are general guidelines for the disposal of this compound and associated materials. All disposal must comply with local, state, and federal regulations.
-
Unused Solid Compound: Unwanted or expired solid this compound should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific collection procedures.
-
Solutions:
-
Concentrated Solutions: Unused stock solutions and other concentrated solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated, labeled hazardous waste container for organic waste.
-
Aqueous Solutions: Large volumes of dilute aqueous solutions should be collected for chemical waste disposal. Small quantities of very dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, but this should be confirmed with your institution's EHS guidelines.
-
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microcentrifuge tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.
Visualizing the Science: Pathways and Procedures
To further enhance understanding and adherence to protocols, the following diagrams illustrate the FGFR signaling pathway and the workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
